AM-6538
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKUWQMQUYUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-6538: A Technical Guide to its Synthesis, Chemical Structure, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist of the Cannabinoid Receptor Type 1 (CB1). Its unique properties have made it an invaluable tool for the structural elucidation of the CB1 receptor and for studying the pharmacology of cannabinoids. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical structure, and detailed protocols for its biological characterization.
Chemical Structure and Properties
This compound is a structural analog of the well-known CB1 antagonist, rimonabant. The chemical name for this compound is 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate. The key structural feature of this compound is the presence of a butynyl nitrate moiety at the para-position of the 5-phenyl ring of the pyrazole core, which is believed to contribute to its high affinity and pseudo-irreversible binding to the CB1 receptor. This modification was instrumental in stabilizing the CB1 receptor for its crystallization and subsequent structure determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H29Cl2N5O3 | [1] |
| Molecular Weight | 594.5 g/mol | [1] |
| IUPAC Name | 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate | [2] |
| SMILES | O=N(=O)OCCCC#Cc1ccc(cc1)c2c(C)n(n2c3ccc(Cl)cc3Cl)C(=O)NNC4CCCC4 | N/A |
| InChI | InChI=1S/C30H29Cl2N5O3/c1-22-26(27(38)36-37-20-8-2-9-21-37)35(34(22)24-6-5-23(31)19-25(24)32)29-18-16-28(17-19)13-3-4-14-40-39(39)40/h5-6,16-19H,2-4,8-9,14-15,20-21H2,1H3,(H,36,38) | N/A |
Synthesis of this compound
The synthesis of this compound is based on the modification of the rimonabant analog, AM251. The key step involves a Sonogashira coupling reaction to introduce the butynyl nitrate side chain. The detailed synthetic protocol is described in the supplementary materials of Hua et al., 2016.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the methods described in Hua et al., 2016.
Step 1: Synthesis of the Precursor AM251
AM251 (5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) is synthesized according to previously published methods.
Step 2: Sonogashira Coupling
-
To a solution of AM251 in a suitable solvent (e.g., anhydrous tetrahydrofuran), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable base (e.g., triethylamine).
-
To this mixture, add 4-nitratobut-1-yne.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Step 3: Purification
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Step 4: Characterization
The final product is characterized by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Biological Characterization
This compound has been extensively characterized through a variety of in vitro and in vivo assays to determine its affinity, potency, and mechanism of action at the CB1 receptor.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of this compound for the CB1 receptor. These assays typically use a radiolabeled cannabinoid agonist, such as [3H]CP55,940, and measure the ability of this compound to displace it from the receptor.
Experimental Protocol: CB1 Receptor Radioligand Binding Assay
This protocol is based on the methods described in Laprairie et al., 2019 and other standard protocols.[3][4]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (typically 5-20 µg of protein) with various concentrations of this compound and a fixed concentration of [3H]CP55,940 (e.g., 0.5-1 nM).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
Incubation Conditions: The plate is incubated for 60-90 minutes at 30°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 2: Binding Affinity of this compound for the CB1 Receptor
| Ligand | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human CB1 | [3H]CP55,940 | 3.4 ± 1.0 |
cAMP Accumulation Assay
The CB1 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The antagonistic effect of this compound is assessed by its ability to block the inhibition of forskolin-stimulated cAMP accumulation by a CB1 agonist.
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
This protocol is adapted from the methods described in Laprairie et al., 2019 and other standard protocols.
-
Cell Culture: CHO or HEK293 cells stably expressing the human CB1 receptor are seeded in 96-well plates and grown to confluency.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: The cells are then stimulated with a CB1 agonist (e.g., CP55,940 at its EC80 concentration) in the presence of forskolin (an adenylyl cyclase activator, e.g., 5 µM) for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound in blocking the agonist-induced inhibition of cAMP accumulation.
β-Arrestin Recruitment Assay
Upon activation, G protein-coupled receptors (GPCRs) like CB1 can also recruit β-arrestin proteins, which are involved in receptor desensitization and signaling. The antagonistic effect of this compound on this pathway can be measured using assays like the DiscoverX PathHunter® β-arrestin recruitment assay.
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is based on the methods described for the PathHunter® assay.
-
Cell Line: A cell line co-expressing the CB1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Cell Plating: The cells are plated in a 384-well plate and incubated overnight.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound for 30 minutes.
-
Agonist Stimulation: A CB1 agonist (e.g., CP55,940 at its EC80 concentration) is added, and the plate is incubated for 90 minutes at 37°C.
-
Detection: The detection reagent, containing the substrate for β-galactosidase, is added, and the plate is incubated at room temperature for 60 minutes.
-
Signal Measurement: The chemiluminescent signal is read using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The data are analyzed to determine the IC50 of this compound for inhibiting agonist-induced β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the CB1 receptor and the general workflows for the experimental protocols described.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
This compound is a critical tool for cannabinoid research, providing a stable and high-affinity antagonist for the CB1 receptor. Its synthesis, while multi-step, is achievable through established organic chemistry techniques. The biological characterization of this compound relies on a suite of well-defined in vitro assays that allow for the precise determination of its pharmacological properties. This guide provides the foundational knowledge and methodological framework for researchers to effectively synthesize and utilize this compound in their studies of the endocannabinoid system. For complete and detailed experimental procedures, readers are directed to the supplementary information of the cited primary literature.
References
- 1. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6538: A Technical Guide to its Binding Affinity and Kinetics at the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of AM-6538, a potent antagonist of the Cannabinoid Receptor Type 1 (CB1). This compound has been instrumental in structural biology, notably in the crystallization of the human CB1 receptor, and serves as a critical tool for pharmacological research.[1][2] This document consolidates available quantitative data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.
Core Findings at a Glance
This compound is distinguished by its high binding affinity for the CB1 receptor and its unique kinetic profile, characterized by a very slow dissociation rate, leading to its functional classification as a "wash-resistant" or "pseudo-irreversible" antagonist.[3][4] This long receptor residence time translates into a prolonged duration of action in both in vitro and in vivo models.[1]
Quantitative Binding Data
The binding affinity of this compound for the human CB1 receptor has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity in the low nanomolar range.
| Parameter | Value (nM) | Receptor Source | Radioligand | Reference |
| Ki | 3.4 ± 1.0 | hCB1-HEK293 cell membranes | [3H]-CP55,940 | |
| Ki | 5.1 ± 0.9 | Crystallized hCB1 construct | [3H]-CP55,940 |
Note: The Ki value for the crystallized construct was reported to be comparable to that of the wild-type receptor, validating its use in structural studies.
Binding Kinetics: A Profile of Slow Dissociation
While specific association (kon) and dissociation (koff) rates for this compound have not been published, its kinetic profile is defined by its extremely slow dissociation from the CB1 receptor. This has been demonstrated in "wash-out" experiments where, unlike reversible antagonists such as rimonabant, this compound's antagonistic effects persist even after repeated washing of the cell or membrane preparations. This "wash-resistant" binding suggests a pseudo-irreversible interaction, contributing to its long-lasting pharmacological effects observed in vivo, where it can block agonist-induced behaviors for up to seven days following a single administration.
Experimental Protocols
The characterization of this compound's binding and functional antagonism has been achieved through standardized pharmacological assays. Below are detailed methodologies representative of those used in the key literature.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human CB1 receptor are cultured and harvested.
-
Cells are washed with a phosphate-buffered saline (PBS) solution.
-
The cells are then lysed and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
A fixed concentration of a high-affinity CB1 radioligand, typically [³H]-CP55,940 (a potent CB1 agonist).
-
A range of concentrations of the unlabeled test compound, this compound.
-
The prepared cell membrane suspension.
-
-
Total Binding is determined in wells containing only the radioligand and membranes.
-
Non-specific Binding is determined in the presence of a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.
3. Incubation and Termination:
-
The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes bound to the radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism: cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.
1. Cell Culture and Plating:
-
CHO or HEK-293 cells stably expressing the human CB1 receptor are cultured to approximately 90% confluency.
-
The cells are then seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a physiological saline solution.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15 minutes) to prevent the degradation of cAMP.
-
The cells are then treated with various concentrations of this compound (or vehicle control) for a defined pre-incubation period.
-
Following the antagonist pre-incubation, a fixed concentration of a CB1 agonist (e.g., CP55,940 or THC) is added to the wells.
-
Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
3. Lysis and Detection:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
4. Data Analysis:
-
The amount of cAMP produced in the presence of the agonist is compared to that produced in the presence of both the agonist and the antagonist (this compound).
-
The data is plotted as the agonist's response (inhibition of forskolin-stimulated cAMP) versus the agonist concentration in the presence of different fixed concentrations of this compound.
-
The antagonistic potency of this compound is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's dose-response curve.
Visualizing Workflows and Pathways
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for determining this compound binding affinity via radioligand assay.
CB1 Receptor Signaling Pathway Inhibition
Caption: this compound blocks agonist-induced inhibition of cAMP production via CB1.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of the Human Cannabinoid Receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6538: A Technical Guide to its Pharmacokinetics and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM-6538 is a potent, high-affinity antagonist of the Cannabinoid Receptor 1 (CB1), distinguished by its pseudo-irreversible or irreversible binding nature. This characteristic confers a remarkably long duration of action in vivo. While comprehensive pharmacokinetic and metabolism data for this compound are not extensively available in publicly accessible literature, its pharmacodynamic profile strongly suggests a prolonged biological effect far exceeding that of reversible antagonists. This document synthesizes the available data on this compound, focusing on its receptor interaction, long-lasting in vivo effects, and the experimental methodologies used to characterize it.
Mechanism of Action and Receptor Binding
This compound acts as a competitive antagonist of the human CB1 receptor (hCB1).[1] It inhibits the downstream signaling pathways activated by CB1 agonists, such as the inhibition of forskolin-stimulated cAMP accumulation and β-arrestin 2 recruitment.[1] The crystal structure of the human CB1 receptor has been determined in a complex with this compound, providing detailed insights into its binding pocket.[1][2][3]
Studies have characterized this compound as a "tight-binding/irreversible" or "wash-resistant" antagonist. This suggests that once bound to the CB1 receptor, this compound dissociates very slowly, if at all, leading to a prolonged blockade of receptor function. This pseudo-irreversible action is a key feature of its pharmacological profile.
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the point of inhibition by this compound.
Pharmacokinetics
Specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, plasma half-life, and clearance rates, are not detailed in the reviewed scientific literature. The long-lasting pharmacodynamic effects observed in vivo suggest a prolonged presence of the drug at the CB1 receptor, which may not be directly correlated with its plasma concentration. The duration of its effects is likely more dependent on the slow dissociation from the receptor and the rate of receptor turnover rather than systemic clearance.
Metabolism
There is no specific information available in the reviewed literature regarding the metabolic pathways of this compound, the enzymes involved in its biotransformation, or the identity of its metabolites. The dissipation of its antagonist effects after 7 days in some studies is suggested to be due to excretion, though the mechanisms of this are not elaborated upon.
In Vivo Pharmacodynamics and Duration of Action
The most well-documented aspect of this compound is its long-lasting antagonist activity in vivo. Multiple studies in mice and squirrel monkeys have demonstrated its sustained effects.
Summary of In Vivo Studies
| Species | Doses of this compound | Route of Administration | Agonist Challenged | Duration of Antagonism | Reference |
| Mice (C57BL/6J) | 3 mg/kg | Intraperitoneal (i.p.) | CP55,940 (1 mg/kg) | Up to 5 days | |
| Mice | 3 or 10 mg/kg | i.p. | THC, WIN55,212-2, AM4054 | Up to 7 days | |
| Mice | 0.1 - 10 mg/kg | i.p. | THC, AM4054 | Up to 7 days (at 10 mg/kg) | |
| Squirrel Monkeys | 3.2 mg/kg | Not specified | AM4054 | More than 7 days |
These studies consistently show that a single administration of this compound can produce a blockade of CB1 receptor-mediated effects for a week or longer, in contrast to reversible antagonists like SR141716A (rimonabant), whose effects diminish within 24 to 48 hours.
Experimental Protocols
In Vivo Antagonism Studies in Mice
This section details a typical experimental workflow for assessing the duration of this compound's antagonist effects in mice.
Objective: To determine the duration of this compound's ability to block the effects of a CB1 agonist on physiological and behavioral parameters.
Experimental Workflow Diagram:
Protocol:
-
Animals: Male C57BL/6J mice are used for the experiments.
-
Baseline Measurements: Prior to any treatment, baseline measurements for catalepsy, body temperature, and antinociception are recorded.
-
Antagonist Administration: Mice are divided into groups and injected intraperitoneally (i.p.) with either vehicle, a reference antagonist (e.g., 3 mg/kg SR141716A), or this compound (e.g., 3 mg/kg).
-
Agonist Challenge: At various time points after the antagonist administration (e.g., 1 hour, 2 days, 5 days, and 7 days), the mice are challenged with a CB1 agonist, such as 1 mg/kg CP55,940 (i.p.). A separate cohort of animals is used for each time point.
-
Post-Challenge Assessment: Following the agonist challenge, the mice are assessed for:
-
Antinociception: Using the warm-water tail-withdrawal assay.
-
Hypothermia: By measuring rectal body temperature.
-
Catalepsy: Using the bar test.
-
-
Data Analysis: The data are analyzed to compare the ability of this compound and the reference antagonist to block the agonist-induced effects at each time point.
In Vitro Assays
6.2.1 cAMP Accumulation Assay
-
Objective: To determine the antagonist potency of this compound against agonist-induced inhibition of cAMP production.
-
Cell Line: CHO or HEK-293 cells stably expressing the human CB1 receptor.
-
Methodology:
-
Cells are pre-incubated with the antagonist (this compound or a reference compound) at various concentrations.
-
Forskolin is added to stimulate adenylate cyclase and induce cAMP production.
-
A CB1 agonist (e.g., CP55,940 or THC) is added to inhibit the forskolin-stimulated cAMP accumulation.
-
The intracellular cAMP levels are measured, typically using a competitive immunoassay or a fluorescence-based method.
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its antagonist potency.
-
6.2.2 β-Arrestin 2 Recruitment Assay
-
Objective: To measure the ability of this compound to block agonist-induced recruitment of β-arrestin 2 to the CB1 receptor.
-
Methodology: This is typically performed using a cell-based assay that generates a detectable signal upon the interaction of β-arrestin 2 with the activated CB1 receptor. Common methods include enzyme complementation assays (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET). The protocol is similar to the cAMP assay, where cells are pre-incubated with this compound before being challenged with a CB1 agonist.
Conclusion
This compound is a valuable research tool for investigating the endocannabinoid system, primarily due to its pseudo-irreversible antagonism of the CB1 receptor and its consequent long duration of action in vivo. While detailed pharmacokinetic and metabolism studies are not publicly available, its pharmacodynamic profile is well-characterized. Future research could focus on elucidating the metabolic fate of this compound and quantifying its distribution and elimination to provide a more complete understanding of its disposition in biological systems.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the Nitrate Group in the High-Affinity, Pseudo-Irreversible Binding of AM-6538 to the Cannabinoid Receptor 1
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 has emerged as a pivotal tool in the study of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) that is a key therapeutic target for a range of conditions including pain, obesity, and addiction.[1][2] Developed as a structural analog of the well-known CB1 antagonist rimonabant, this compound was instrumental in the crystallization and subsequent elucidation of the CB1 receptor's structure.[3][4] Its unique pharmacological profile, characterized by high affinity and wash-resistant, pseudo-irreversible antagonism, is largely attributed to a key structural modification: the introduction of a nitrate group on a four-carbon acetylenic chain.[1] This in-depth technical guide explores the critical role of this nitrate group in the binding of this compound to the CB1 receptor, providing a comprehensive overview of the supporting data, experimental methodologies, and the underlying signaling pathways.
The Chemical Architecture of Potency and Persistence
This compound's design is a strategic evolution from its precursor, AM251, an analog of rimonabant. The synthesis of this compound involves the functionalization of the iodo substituent at the para position of the 5-phenyl ring of AM251 with a four-carbon acetylenic chain terminating in a nitrate group (-ONO2). This modification was intended to enhance the ligand's ability to stabilize the receptor for crystallographic studies, a goal that was successfully achieved. The nitrate group, in particular, was hypothesized to act as a polar moiety capable of forming strong, non-covalent interactions within the binding pocket, or potentially being displaced by a nucleophile like a cysteine residue. Affinity mass spectrometry, however, suggests that this compound interacts with the CB1 receptor as an intact molecule, without forming a covalent bond.
Quantitative Analysis of Binding and Function
The profound impact of the nitrate group on the pharmacological properties of this compound becomes evident when compared to its close analogs, AM4112 (hydroxyl substitution) and AM6542 (ene-yne elimination). The following tables summarize the key quantitative data from various in vitro assays.
| Ligand | CB1 Binding Affinity (Ki, nM) | Notes |
| This compound | 3.4 ± 1.0 | High-affinity antagonist. |
| AM4112 | - | Derivative with hydroxyl substitution. |
| AM6542 | - | Derivative with ene-yne elimination. |
| Rimonabant | - | Precursor analog, readily washed out. |
| CP55,940 | - | Tritiated agonist used in competition assays. |
Table 1: Comparative CB1 Receptor Binding Affinities. Data compiled from radioligand competition assays.
| Assay | This compound | AM4112 | AM6542 | SR141716A (Rimonabant) |
| pA2 (Inhibition of cAMP) | Displays irreversible antagonism | Slowly dissociating antagonist | Slowly dissociating antagonist | Reversible antagonist (ΔpA2 of 0.45 ± 0.10 hour−1) |
| Effect on Agonist Emax | Reduces Emax of JWH-018 | - | - | No change in Emax |
| Wash Resistance (cAMP Assay) | Antagonism persists after washing | Antagonism persists after washing | Antagonism persists after washing | Antagonism is lost after washing |
| Wash Resistance (β-arrestin 2 Recruitment) | Antagonism persists after washing | Antagonism persists after washing | Antagonism persists after washing | Antagonism is lost after washing |
Table 2: Functional Characterization of this compound and Analogs at the CB1 Receptor. pA2 values provide a measure of antagonist potency. Wash resistance highlights the persistent nature of the antagonism.
The Nitrate Group's Crucial Interactions within the Binding Pocket
The high-resolution crystal structure of the CB1 receptor in complex with this compound revealed the intricate network of interactions that underpin its potent and persistent binding. Although the electron density for the terminal nitrate group was not observed in the crystal structure, molecular modeling and structure-activity relationship studies provide compelling evidence for its role.
The nitrate group is believed to form a hydrogen bond with the hydroxyl group of Tyr2755.39 and engage in a π-π stacking interaction with the indole ring of Trp2795.43 . These additional interactions, absent in analogs like AM4112 and AM6542, are thought to anchor this compound more tightly within the binding pocket, contributing to its wash-resistant and pseudo-irreversible properties. This tight, non-covalent attachment leads to a significantly prolonged duration of action in vivo, with a single dose of this compound blocking CB1 receptor-mediated effects in mice for up to 5-7 days, compared to the 2-day duration of rimonabant.
Experimental Protocols
The characterization of this compound's unique binding properties relies on a suite of in vitro and in vivo experiments. Below are detailed methodologies for the key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., CHO or HEK-293 cells) or from brain tissue are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Wash-Resistant Binding Protocol
This protocol is a modification of the standard binding and functional assays to assess the reversibility of antagonist binding.
-
Pre-incubation: Cell membranes or intact cells are pre-incubated with the antagonist (e.g., this compound or rimonabant) for a defined period (e.g., 6 hours).
-
Washing: The membranes or cells are then subjected to multiple washes with buffer to remove any unbound antagonist.
-
Functional Assay: Following the washing steps, a functional assay (e.g., cAMP accumulation or β-arrestin recruitment) is performed by challenging the cells with a CB1 agonist (e.g., CP55,940).
-
Analysis: The ability of the pre-incubated antagonist to continue to inhibit the agonist response after washing indicates wash-resistant or irreversible binding.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, typically following the activation of adenylyl cyclase by forskolin.
-
Cell Culture: Cells stably expressing the CB1 receptor are cultured in appropriate media.
-
Treatment: Cells are treated with the test compounds (agonist, antagonist, or both) in the presence of forskolin, which stimulates cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or other detection methods.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is quantified. For antagonists, the pA2 value is determined to quantify their potency.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and signaling.
-
Assay Principle: The assay often utilizes enzyme fragment complementation (e.g., β-galactosidase) or bioluminescence resonance energy transfer (BRET). The CB1 receptor is tagged with one part of the reporter system, and β-arrestin is tagged with the other.
-
Cell Treatment: Cells co-expressing the tagged receptor and β-arrestin are stimulated with a CB1 agonist.
-
Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two parts of the reporter system into close proximity and generating a detectable signal (e.g., luminescence or a colorimetric product).
-
Antagonist Characterization: To test for antagonism, cells are pre-incubated with the antagonist before the addition of the agonist, and the inhibition of the agonist-induced signal is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a novel CB1 ligand.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
The nitrate group of this compound is a quintessential example of how subtle chemical modifications can dramatically alter the pharmacological profile of a ligand. Its ability to form strong, non-covalent interactions within the CB1 receptor binding pocket transforms a reversible antagonist scaffold into a pseudo-irreversible tool with a remarkably long duration of action. This unique property not only facilitated the groundbreaking structural determination of the CB1 receptor but also provides a powerful probe for studying receptor pharmacology, turnover, and the physiological consequences of sustained CB1 blockade. The insights gained from this compound continue to inform the design of novel CB1-targeted therapeutics with tailored pharmacokinetic and pharmacodynamic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Long-Term In Vivo CB1 Blockade Using AM-6538
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Its long duration of action in vivo makes it a valuable tool for studies requiring sustained blockade of CB1 signaling.[3][4] These application notes provide detailed protocols for the use of this compound in various in vivo models to study its effects on nociception, drug discrimination, and metabolic parameters. The information is intended to guide researchers in designing and executing experiments for long-term CB1 blockade.
Pharmacological Profile
This compound acts as a tight-binding, functionally irreversible antagonist at CB1 receptors.[2] This characteristic leads to a prolonged duration of action, with effects observed for up to 7 days in mice and squirrel monkeys after a single administration. This sustained antagonism is in contrast to reversible antagonists like rimonabant, whose effects are significantly diminished within 24 hours. The pseudo-irreversible nature of this compound allows for a sustained reduction in the available CB1 receptor reserve, making it a useful tool to study the efficacy of CB1 agonists.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Antinociception Assays in Mice
| Agonist | This compound Dose (mg/kg) | Pretreatment Time | Effect on Agonist ED₅₀ | Maximum Possible Effect (%) | Duration of Antagonism | Reference |
| AM4054 | 0.3 | 1 hour | Increased to 0.56 mg/kg | 100 | - | |
| AM4054 | 3.0 | 1 hour | Increased to 2.47 mg/kg | 100 | - | |
| AM4054 | 10.0 | 1 hour | Not calculated | < 50 | Up to 7 days | |
| WIN 55,212 | 0.3 | 1 hour | Increased to 4.0 mg/kg | 100 | - | |
| WIN 55,212 | 3.0 | 1 hour | Not calculated | 71 | - | |
| THC | 0.1 | 1 hour | Increased to 31.4 mg/kg | 100 | - | |
| THC | 0.3, 3.0, 10.0 | 1 hour | Not calculated | < 50 | Up to 7 days | |
| CP55,940 | 3.0 | 1 hour | Blocked effects | - | Up to 5 days |
Table 2: In Vivo Efficacy of this compound in Drug Discrimination Studies in Squirrel Monkeys
| Training Drug | This compound Dose (mg/kg) | Effect | Duration of Antagonism | Reference |
| AM4054 | 3.2 | Antagonized discriminative stimulus effects | More than 7 days |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway Blockade by this compound
Caption: this compound blocks the CB1 receptor, preventing downstream signaling.
Experimental Workflow for In Vivo Studies with this compound
Caption: General workflow for in vivo experiments using this compound.
Experimental Protocols
Protocol 1: Warm-Water Tail-Withdrawal Assay for Antinociception in Mice
Objective: To assess the antagonist effects of this compound on cannabinoid agonist-induced antinociception.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
Cannabinoid agonist (e.g., AM4054, WIN 55,212, THC)
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Water bath maintained at 52-56°C
-
Timer
-
Animal restrainer
Procedure:
-
Acclimation: Acclimate mice to the experimental room and handling for at least 1-2 days before the experiment.
-
This compound Administration:
-
Prepare this compound in the vehicle to the desired concentration.
-
Administer this compound (e.g., 0.1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Pretreatment Time: Allow for a pretreatment period of at least 1 hour. For long-term studies, this period can be extended up to 7 days.
-
Agonist Administration: Administer the cannabinoid agonist (e.g., i.p.) at various doses to generate a dose-response curve.
-
Tail-Withdrawal Test:
-
Gently restrain the mouse.
-
Immerse the distal 1-2 cm of the tail into the warm water bath.
-
Start the timer immediately.
-
Record the latency (in seconds) for the mouse to flick or withdraw its tail.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each dose of the agonist using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Determine the ED₅₀ of the agonist in the presence and absence of this compound.
-
Protocol 2: Drug Discrimination Assay in Squirrel Monkeys
Objective: To evaluate the ability of this compound to block the discriminative stimulus effects of a cannabinoid agonist.
Materials:
-
Adult male squirrel monkeys trained to discriminate a cannabinoid agonist from vehicle
-
This compound
-
Training drug (e.g., AM4054)
-
Vehicle
-
Operant conditioning chambers equipped with two response levers and a mechanism for delivering a food reward.
Procedure:
-
Training:
-
Train monkeys to press one lever after receiving an injection of the training drug and a second lever after receiving vehicle.
-
Correct responses are reinforced with a food pellet on a fixed-ratio schedule.
-
-
This compound Administration:
-
Once stable discrimination is achieved, administer this compound (e.g., 3.2 mg/kg, i.m.) or vehicle.
-
-
Testing Sessions:
-
Conduct test sessions at various time points after this compound administration (e.g., 1 hour, 24 hours, 48 hours, up to 7 days or more).
-
During test sessions, administer the training drug and record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis:
-
Calculate the percentage of drug-lever responding for each test session.
-
A dose of the test drug is considered to fully substitute for the training drug if it produces ≥90% drug-lever responding.
-
Determine the dose-response effects of the training drug in the presence and absence of this compound.
-
Protocol 3: Assessment of Metabolic Parameters in Mice
Objective: To investigate the long-term effects of CB1 blockade with this compound on food intake, body weight, and glucose metabolism.
Materials:
-
Male mice (e.g., C57BL/6J on a high-fat diet to induce obesity)
-
This compound
-
Vehicle
-
Metabolic cages for monitoring food and water intake
-
Glucometer and glucose test strips
-
Insulin
-
Glucose solution (for GTT)
Procedure:
A. Food Intake and Body Weight:
-
Acclimate mice to individual housing in metabolic cages.
-
Record baseline food intake and body weight for several days.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for the desired treatment period (e.g., 7-28 days).
-
Measure food intake and body weight daily.
B. Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
C. Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer insulin (e.g., 0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
Data Analysis:
-
Analyze changes in body weight and cumulative food intake over the treatment period.
-
For GTT and ITT, calculate the area under the curve (AUC) for glucose concentration over time.
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the preclinical safety and toxicology profile of this compound. As with any novel compound, a thorough safety assessment is crucial before extensive in vivo use.
General Considerations for CB1 Antagonists:
-
Psychiatric Effects: The first-generation CB1 antagonist, rimonabant, was withdrawn from the market due to an increased risk of psychiatric side effects, including depression, anxiety, and suicidal ideation. These effects are thought to be mediated by the blockade of central CB1 receptors.
-
Gastrointestinal Effects: Nausea is a commonly reported side effect of CB1 antagonists.
Recommendations for Preclinical Safety Evaluation:
-
Acute and Chronic Toxicity Studies: To determine the potential for organ toxicity with single and repeated dosing.
-
Safety Pharmacology Studies: To assess effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Behavioral Assessments: To carefully monitor for any signs of anxiety, depression, or other behavioral abnormalities.
Given the long-lasting nature of this compound, it is particularly important to evaluate its safety profile over an extended period. Researchers should exercise caution and implement thorough monitoring of animal well-being throughout any long-term studies.
Conclusion
This compound is a powerful research tool for investigating the physiological and behavioral roles of the CB1 receptor due to its prolonged in vivo activity. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments. However, researchers must remain mindful of the potential for adverse effects associated with CB1 antagonism and conduct appropriate safety evaluations. The lack of specific toxicology data for this compound underscores the need for careful dose selection and diligent monitoring of animal welfare in all studies.
References
Application of AM-6538 for Determining Cannabinoid Agonist Efficacy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AM-6538 is a potent and selective antagonist of the cannabinoid receptor 1 (CB1). It is structurally analogous to rimonabant and exhibits high affinity for the CB1 receptor.[1] A key characteristic of this compound is its pseudo-irreversible or functionally irreversible binding to CB1 receptors, which results in a long-lasting antagonist effect both in vitro and in vivo.[2][3] This prolonged action makes this compound a valuable pharmacological tool for characterizing the efficacy of cannabinoid receptor agonists. By irreversibly reducing the number of available CB1 receptors, this compound allows for the differentiation of full and partial agonists based on the rightward and downward shifts of the agonist dose-response curves.[2][4]
This document provides detailed application notes and protocols for the use of this compound in determining the efficacy of cannabinoid agonists.
Principle of Action
This compound acts as a non-competitive antagonist through its pseudo-irreversible binding to the CB1 receptor. This "wash-resistant" binding effectively reduces the receptor reserve available for agonist stimulation. According to receptor theory, the effect of reducing receptor number on an agonist's dose-response curve is dependent on the agonist's intrinsic efficacy.
-
Full Agonists: In the presence of a low concentration of a pseudo-irreversible antagonist, the dose-response curve of a full agonist will shift to the right, indicating a need for higher agonist concentrations to achieve the same effect. At higher antagonist concentrations, a downward shift in the maximum achievable response (Emax) will be observed as the remaining receptors are insufficient to produce a maximal effect.
-
Partial Agonists: The dose-response curve of a partial agonist, which has lower intrinsic efficacy, will show a more pronounced downward shift in Emax even at lower concentrations of the pseudo-irreversible antagonist.
By quantifying these shifts, the relative efficacy of different cannabinoid agonists can be determined. A common method to quantify this is the calculation of tau (τ) values using the operational model of receptor function.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the efficacy of various cannabinoid agonists from in vivo studies.
Table 1: Effect of this compound Pretreatment on the Antinociceptive ED50 of Cannabinoid Agonists in Mice
| Agonist | This compound Dose (mg/kg) | ED50 (mg/kg) |
| WIN 55,212 | Vehicle | 1.8 |
| 0.3 | 4.0 | |
| AM4054 | Vehicle | 1.5 |
| 0.3 | 2.8 | |
| 3.0 | 7.4 | |
| THC | Vehicle | 6.2 |
| 0.3 | >300 | |
| 3.0 | >300 |
Table 2: Effect of this compound Pretreatment on the Maximum Possible Antinociceptive Effect (%MPE) of Cannabinoid Agonists in Mice
| Agonist | This compound Dose (mg/kg) | % MPE |
| WIN 55,212 | Vehicle | 100 |
| 3.0 | 71 | |
| AM4054 | Vehicle | 100 |
| 10.0 | <50 | |
| THC | Vehicle | 100 |
| 0.3 | <50 | |
| 3.0 | <50 |
Table 3: Calculated Tau (τ) Values for Cannabinoid Agonists Following this compound Pretreatment in Mice
| Agonist | This compound Dose (mg/kg) | Tau (τ) Value |
| THC | 0.3 | 1.3 |
| 3.0 | 0.4 | |
| WIN 55,212 | 0.3 | 3.2 |
| 3.0 | 1.0 | |
| AM4054 | 0.3 | 3.0 |
| 3.0 | 0.9 |
Experimental Protocols
In Vitro Assays
1. Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of a cannabinoid agonist to inhibit the production of cyclic AMP (cAMP) following stimulation with forskolin, an adenylyl cyclase activator. The inhibitory effect is mediated by the Gi/o protein coupled to the CB1 receptor.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Culture cells in appropriate media supplemented with antibiotics for selection.
-
Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation: To determine the effect of this compound, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 60 minutes) to allow for pseudo-irreversible binding. For wash-resistant experiments, wash the cells with assay buffer after pre-incubation.
-
Agonist Stimulation: Add varying concentrations of the cannabinoid agonist of interest to the wells, along with a fixed concentration of forskolin (e.g., 10 µM).
-
cAMP Measurement: After a 30-minute incubation at room temperature, measure the intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by a reference full agonist (100% inhibition). Plot the concentration-response curves for the agonist in the presence and absence of this compound to determine changes in EC50 and Emax.
2. GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CB1 receptor or from brain tissue.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EGTA, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and varying concentrations of the cannabinoid agonist. To test the effect of this compound, pre-incubate the membranes with this compound before adding the agonist.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the concentration-response curves for the agonist to determine EC50 and Emax values.
In Vivo Assays
1. Mouse Warm-Water Tail-Withdrawal Assay (Antinociception)
This assay assesses the analgesic effects of cannabinoid agonists.
Protocol:
-
Animals: Use male mice.
-
This compound Pretreatment: Administer this compound (e.g., 0.1-10 mg/kg, intraperitoneally) or vehicle one hour before the administration of the cannabinoid agonist.
-
Agonist Administration: Administer cumulative doses of the cannabinoid agonist (e.g., WIN 55,212, THC, or AM4054).
-
Tail-Withdrawal Test: At various time points after agonist administration, immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C). Record the latency to tail withdrawal. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE). Plot the dose-response curves for the agonist in the presence and absence of this compound to determine the ED50 and Emax.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-6538 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent and selective antagonist for the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. A key characteristic of this compound is its high-affinity, pseudo-irreversible, and wash-resistant binding to the CB1 receptor.[1][2][3] This property makes it a valuable tool for in vitro and in vivo studies requiring long-lasting receptor blockade.[1][2] this compound has been instrumental in the structural elucidation of the human CB1 receptor, serving as a stabilizing antagonist for its crystallization. These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its unique binding properties and for its use as a competitor in determining the affinity of other ligands.
Data Presentation
The binding affinity of this compound for the human CB1 receptor has been determined through various in vitro assays. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Assay Type | Radioligand | Cell Line/Tissue | Reference |
| Kᵢ | 3.4 ± 1.0 nM | Competitive Radioligand Binding | [³H]-CP55,940 | HEK-293 cells expressing human CB1 | |
| Kᵢ | 5.1 ± 0.9 nM | Competitive Radioligand Binding | [³H]-CP55,940 | Crystallized human CB1 construct | |
| pA₂ | 9.5 (9.3-9.9) | Functional Antagonism (cAMP) | CP55,940 | CHO cells expressing human CB1 | |
| pA₂ | 9.2 (8.8-9.6) | Functional Antagonism (cAMP) | Δ⁹-THC | CHO cells expressing human CB1 | |
| pA₂ | 9.7 (9.3-10) | Functional Antagonism (β-arrestin) | CP55,940 | CHO cells expressing human CB1 |
Signaling Pathway
This compound acts as an antagonist at the CB1 receptor, which primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can promote the recruitment of β-arrestin. This compound competitively blocks these signaling cascades.
Experimental Protocols
Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol is used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the CB1 receptor.
Workflow Diagram:
Materials:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM CP55,940).
-
96-well microplates, glass fiber filters (e.g., GF/C), vacuum filtration manifold, and liquid scintillation counter.
Procedure:
-
Thaw the CB1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-10 µg per well.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: Membrane preparation, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]-CP55,940, and a saturating concentration of a non-radiolabeled CB1 agonist.
-
Competition: Membrane preparation, [³H]-CP55,940, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Wash-Resistant Binding Assay Protocol
This protocol is designed to demonstrate the pseudo-irreversible binding nature of this compound. It involves pre-incubating the receptor preparation with this compound, followed by washing steps to remove unbound ligand before the addition of the radioligand.
Workflow Diagram:
Materials:
-
Same as for the competitive binding assay, with the addition of a reversible CB1 antagonist (e.g., Rimonabant) for comparison.
Procedure:
-
Prepare three sets of CB1 receptor membrane preparations.
-
Pre-incubation:
-
Set 1 (this compound): Incubate membranes with a concentration of this compound known to cause significant receptor occupancy (e.g., 50 nM) for an extended period (e.g., 6 hours) at 37°C.
-
Set 2 (Reversible Antagonist): Incubate membranes with a comparable concentration of a reversible antagonist (e.g., 100 nM Rimonabant).
-
Set 3 (Control): Incubate membranes with buffer only.
-
-
Washing:
-
Pellet the membranes by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold binding buffer.
-
Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the membranes.
-
-
Radioligand Incubation:
-
Resuspend the final washed pellets in binding buffer.
-
Aliquot the washed membrane preparations from each set into a 96-well plate.
-
Add [³H]-CP55,940 to all wells at a concentration near its Kd.
-
Include wells for non-specific binding determination (containing a high concentration of non-radiolabeled agonist).
-
Incubate at 30°C for 60-90 minutes.
-
-
Filtration and Quantification:
-
Follow steps 4-7 from the competitive binding assay protocol.
-
Data Analysis:
-
Calculate the specific binding for each condition (Control, Rimonabant-pretreated, and this compound-pretreated).
-
Compare the specific binding of [³H]-CP55,940 in the three conditions.
-
A significant reduction in specific binding in the this compound-pretreated membranes compared to the control and the reversible antagonist-pretreated membranes indicates wash-resistant binding. The binding of the reversible antagonist should be largely reversed by the washing steps, resulting in specific binding levels similar to the control.
Conclusion
This compound is a specialized pharmacological tool for studying the CB1 receptor. Its pseudo-irreversible binding necessitates modified radioligand binding assay protocols to fully characterize its interaction with the receptor. The protocols provided here offer a framework for determining the binding affinity of this compound and for investigating its wash-resistant properties. These methods are essential for researchers in pharmacology and drug development working with cannabinoid receptor ligands.
References
Application Notes and Protocols for Assessing the Behavioral Effects of AM-6538
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AM-6538, a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid CB1 receptor, in preclinical animal models to assess its impact on a range of behavioral phenotypes. The following protocols are designed to offer detailed methodologies for investigating the effects of this compound on anxiety, depression-like behaviors, locomotion, cognition, and feeding behavior.
Introduction to this compound
This compound is a valuable pharmacological tool for studying the physiological and behavioral roles of the endocannabinoid system. As a CB1 receptor antagonist, it blocks the effects of both endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous cannabinoid agonists (such as Δ⁹-tetrahydrocannabinol, THC).[1][2] Its unique, long-lasting, and pseudo-irreversible binding properties make it particularly useful for investigating the consequences of sustained CB1 receptor blockade.[1][2] Preclinical studies have demonstrated its efficacy in antagonizing the effects of CB1 agonists in mice and squirrel monkeys for up to 7 days following a single administration.[1]
Pharmacological Profile
-
Mechanism of Action: Competitive antagonist/inverse agonist at the CB1 receptor with pseudo-irreversible binding.
-
Duration of Action: Long-lasting, with effects observed for up to 7 days in mice and squirrel monkeys.
-
Reported Doses in Mice: 0.1–10 mg/kg administered intraperitoneally (i.p.).
-
Vehicle: A common vehicle for this compound is a mixture of DMSO, Tween 80, and saline or deionized water. A typical ratio is 1:1:8 or 1:1:18 (DMSO:Tween 80:saline).
Data Presentation: Summary of Expected Behavioral Effects of CB1 Receptor Antagonism
The following table summarizes the general behavioral effects observed with CB1 receptor antagonists like rimonabant. While direct studies on the standalone effects of this compound in all these paradigms are limited, this table provides an expected framework for designing experiments. Researchers should perform initial dose-response studies to characterize the specific effects of this compound in their chosen behavioral assay.
| Behavioral Domain | Behavioral Assay | Key Parameters | Expected Effect of CB1 Antagonism (e.g., with Rimonabant) |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Time in open arms, Entries into open arms | Anxiogenic (decreased time and entries in open arms) |
| Open Field Test (OFT) | Time in center, Entries into center | Anxiogenic (decreased time and entries in the center) | |
| Depression-like Behavior | Forced Swim Test (FST) | Immobility time | Pro-depressant (increased immobility time) |
| Tail Suspension Test (TST) | Immobility time | Pro-depressant (increased immobility time) | |
| Locomotor Activity | Open Field Test (OFT) | Total distance traveled, Rearing frequency | Variable; can be dose-dependently decreased or have minimal effect on its own |
| Cognition & Memory | Novel Object Recognition (NOR) | Discrimination Index | Potential for cognitive enhancement (increased discrimination index) |
| Morris Water Maze (MWM) | Escape latency, Path length | Potential for improved spatial learning and memory (decreased escape latency and path length) | |
| Feeding Behavior | Food Intake Measurement | Food consumption, Body weight | Anorectic (decreased food intake and body weight) |
Experimental Protocols
Assessment of Anxiety-Like Behavior
a. Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the mice. Given the long-lasting effects of this compound, testing can be conducted at various time points post-administration (e.g., 1 hour, 24 hours, 72 hours, 1 week).
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for subsequent analysis.
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
b. Open Field Test (OFT)
The OFT assesses both locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Administer this compound or vehicle.
-
Habituate the animals to the testing room.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session with a video tracking system.
-
-
Parameters to Measure:
-
Total distance traveled (locomotion).
-
Time spent in the center of the arena (anxiety).
-
Number of entries into the center zone (anxiety).
-
Rearing frequency (exploratory behavior).
-
Assessment of Depression-Like Behavior
a. Forced Swim Test (FST)
The FST is a test of behavioral despair, where immobility is interpreted as a passive stress-coping strategy.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Administer this compound or vehicle.
-
Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the session for manual or automated scoring.
-
-
Parameter to Measure:
-
Total time spent immobile.
-
b. Tail Suspension Test (TST)
Similar to the FST, the TST assesses behavioral despair based on the duration of immobility.
-
Apparatus: A suspension bar and a method to attach the mouse's tail (e.g., adhesive tape).
-
Procedure:
-
Administer this compound or vehicle.
-
Suspend the mouse by its tail from the bar.
-
The test duration is typically 6 minutes.
-
Record the session for scoring.
-
-
Parameter to Measure:
-
Total time spent immobile.
-
Assessment of Cognition and Memory
a. Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus: An open field arena and two sets of identical, yet distinct, objects.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for 5-10 minutes for 1-2 days.
-
Training/Familiarization: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow for 5-10 minutes of exploration. This compound or vehicle can be administered before the training phase to assess effects on memory acquisition, or between training and testing to assess effects on consolidation.
-
-
Parameter to Measure:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
b. Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle prior to the first day of training.
-
Conduct 4 trials per day, releasing the mouse from different starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
-
-
Parameters to Measure:
-
Acquisition: Escape latency, path length to find the platform.
-
Probe Trial: Time spent in the target quadrant where the platform was previously located.
-
Assessment of Feeding Behavior
-
Procedure:
-
House mice individually to accurately measure food intake.
-
Habituate the mice to the housing conditions and measurement procedures.
-
Administer a single dose of this compound or vehicle.
-
Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, 24 hours, and daily for up to 7 days) to assess both acute and long-term effects.
-
-
Parameters to Measure:
-
Cumulative food intake (grams).
-
Change in body weight (grams or percentage).
-
Mandatory Visualizations
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-6538 in Metabolic Syndrome Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent, high-affinity, and irreversible antagonist of the cannabinoid receptor 1 (CB1).[1][2] The CB1 receptor is a key component of the endocannabinoid system, which is implicated in the regulation of appetite, energy balance, and metabolism.[1][3][4] Overactivity of the endocannabinoid system is associated with obesity and metabolic syndrome. Consequently, blockade of the CB1 receptor presents a promising therapeutic strategy for these conditions. While first-generation CB1 receptor antagonists showed efficacy in treating obesity, their clinical use was halted due to adverse psychiatric side effects mediated by their action in the central nervous system. This compound, with its long-lasting and potent antagonist properties, serves as a valuable research tool for investigating the role of CB1 receptor signaling in metabolic diseases, particularly with the potential for peripherally restricted effects to be explored. These application notes provide detailed protocols for utilizing this compound in preclinical animal models of metabolic syndrome.
Mechanism of Action
This compound acts as a competitive antagonist at the CB1 receptor, inhibiting the downstream signaling cascades initiated by endocannabinoids (like anandamide and 2-arachidonoylglycerol) or synthetic agonists. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o. Inhibition of the CB1 receptor by this compound is expected to counteract the metabolic effects of endocannabinoid system overactivation, such as increased appetite, de novo lipogenesis in the liver, and insulin resistance.
Caption: CB1 Receptor Signaling and this compound Inhibition.
Data Presentation
The following tables summarize quantitative data from studies using long-acting or peripherally restricted CB1 receptor antagonists in animal models of metabolic syndrome. These data can serve as a reference for designing experiments with this compound.
Table 1: Effects of CB1 Receptor Antagonists on Body Weight and Adiposity
| Compound | Animal Model | Dose & Route | Duration | Change in Body Weight | Change in Adiposity | Reference |
| AM6545 | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day, i.p. | 28 days | ↓ | ↓ | |
| RTI1092769 | DIO Mice | - | - | ↓ | - | |
| LH-21 | Diet-Induced Obese Rats | 3 mg/kg/day, i.p. | 10 days | ↓ | ↓ Visceral Fat | |
| AM-251 | DIO Mice | 30 mg/kg/day, oral | 14 days | ↓ | ↓ Adipose Tissue Mass |
Table 2: Effects of CB1 Receptor Antagonists on Metabolic Parameters
| Compound | Animal Model | Dose & Route | Duration | Fasting Glucose | Fasting Insulin | Hepatic Triglycerides |
| AM6545 | DIO Mice | 10 mg/kg/day, i.p. | 28 days | ↓ | ↓ | ↓ |
| RTI1092769 | DIO Mice | - | - | ↓ | - | ↓ |
| AM6545 | ob/ob Mice | 10 mg/kg/day, i.p. | 7 days | ↓ | ↓ | - |
| INV-202 | STZ-induced Diabetic Mice | 0.3 & 3 mg/kg | - | No significant change | - | - |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on metabolic syndrome in animal models. These protocols are adapted from studies on similar CB1 receptor antagonists.
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the chronic effects of this compound on weight gain, glucose homeostasis, and liver steatosis in a diet-induced obesity model.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-14 weeks. A control group should be maintained on a standard chow diet (10% kcal from fat).
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle such as 1:1:18 DMSO:Tween 80:saline.
-
Dosage: Based on preclinical studies of similar compounds, a starting dose of 10 mg/kg can be used.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for 28 days.
3. Experimental Groups:
-
Standard Diet + Vehicle
-
High-Fat Diet + Vehicle
-
High-Fat Diet + this compound (10 mg/kg)
4. Measured Parameters:
-
Body Weight and Food Intake: Measure daily.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after a 16-hour fast.
-
Oral Glucose Tolerance Test (oGTT): Perform at the end of the treatment period. After a 16-hour fast, administer an oral gavage of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Tissue Collection: At the end of the study, euthanize mice and collect blood, liver, and adipose tissue.
-
Biochemical Analysis:
-
Measure plasma levels of insulin, leptin, adiponectin, and alanine aminotransferase (ALT).
-
Measure hepatic triglyceride content.
-
Caption: Workflow for DIO Mouse Model Experiment.
Protocol 2: Evaluation of this compound in a Genetic Model of Obesity (ob/ob Mice)
This protocol is for assessing the acute or sub-chronic effects of this compound in a genetic model of obesity and severe insulin resistance.
1. Animal Model:
-
Animals: Male ob/ob mice, 8-10 weeks of age.
2. This compound Formulation and Administration:
-
Formulation: As described in Protocol 1.
-
Dosage: 10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for 7 days.
3. Experimental Groups:
-
ob/ob Mice + Vehicle
-
ob/ob Mice + this compound (10 mg/kg)
4. Measured Parameters:
-
Body Weight and Food Intake: Measure daily.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period.
-
Insulin Tolerance Test (ITT): Perform at the end of the treatment period. After a 6-hour fast, administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
Protocol 3: Evaluation of this compound in a Streptozotocin (STZ)-Induced Diabetes Model
This protocol is to investigate the potential of this compound to ameliorate complications of type 1 diabetes.
1. Animal Model and Diabetes Induction:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diabetes Induction: Administer a single intraperitoneal injection of streptozotocin (STZ) at 150-200 mg/kg, dissolved in citrate buffer. Confirm diabetes by measuring blood glucose levels (>300 mg/dL) one week after STZ injection.
2. This compound Formulation and Administration:
-
Formulation: As described in Protocol 1.
-
Dosage: A dose range of 0.3 to 3 mg/kg can be explored.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for a specified duration (e.g., 4 weeks).
3. Experimental Groups:
-
Non-diabetic Control + Vehicle
-
STZ-Diabetic + Vehicle
-
STZ-Diabetic + this compound (low dose)
-
STZ-Diabetic + this compound (high dose)
4. Measured Parameters:
-
Body Weight and Blood Glucose: Monitor regularly.
-
Urine Albumin: Collect 24-hour urine to assess diabetic nephropathy.
-
Renal and Retinal Histology: At the end of the study, examine kidney and eye tissues for pathological changes.
Conclusion
This compound is a powerful tool for elucidating the role of the CB1 receptor in the pathophysiology of metabolic syndrome. The protocols outlined above provide a framework for investigating its therapeutic potential in well-established animal models. Given its long-lasting antagonist activity, careful consideration of the dosing regimen is warranted to fully characterize its effects on metabolic parameters. Researchers should adhere to institutional guidelines for animal care and use throughout these experiments.
References
- 1. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
AM-6538 administration routes and vehicle for in vivo studies
Introduction
AM-6538 is a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid receptor 1 (CB1). Its unique pharmacological profile makes it a valuable tool for in vivo studies aimed at elucidating the role of the endocannabinoid system in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound in preclinical research settings, with a focus on the widely reported intraperitoneal route in mice.
Mechanism of Action
This compound acts as a non-covalent, yet slowly dissociating, antagonist of the CB1 receptor. This "pseudo-irreversible" binding allows for a prolonged blockade of CB1 receptor activity, enabling the study of the long-term effects of receptor antagonism. In vivo, administration of this compound has been shown to dose-dependently antagonize the effects of cannabinoid agonists.
Applications
-
Elucidating CB1 Receptor Function: The long-lasting antagonist effects of this compound are particularly useful for investigating the tonic activity of the endocannabinoid system and the functional consequences of sustained CB1 receptor blockade.
-
Pharmacological Characterization of Cannabinoid Agonists: By producing a long-lasting and insurmountable antagonism, this compound can be employed to determine the in vivo efficacy and receptor reserve of various cannabinoid agonists.
-
Behavioral Pharmacology: this compound is a critical tool for studying the role of the CB1 receptor in a wide range of behaviors, including nociception, memory, anxiety, and feeding.
-
Drug Discrimination Studies: The compound can be used to investigate the discriminative stimulus effects of cannabinoid agonists and the role of the CB1 receptor in mediating these effects.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound based on published studies.
| Table 1: this compound Dosing Information for In Vivo Studies in Mice | |
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage Range | 0.1 - 10 mg/kg[1][2] |
| Typical Injection Volume | 5 - 10 mL/kg |
| Frequency of Administration | Typically a single administration due to its long-lasting effects |
| Table 2: Vehicle Composition for this compound Administration | |
| Component | Proportion |
| Dimethyl sulfoxide (DMSO) | 1 part |
| Tween-80 | 1 part |
| Deionized Water or Saline | 8 parts[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle and Dosing Solution
This protocol describes the preparation of a commonly used vehicle for the in vivo administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween-80 (Polysorbate 80)
-
Sterile deionized water or sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, combine 1 part DMSO and 1 part Tween-80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 8 parts of sterile deionized water or saline to the DMSO:Tween-80 mixture.
-
Vortex again until the solution is clear and uniform. This is your final vehicle.
-
-
Prepare the this compound Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals to be dosed.
-
Weigh the calculated amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, if the final desired concentration in the injection vehicle is 1 mg/mL for a 10 mg/kg dose in a 25g mouse (0.25 mL injection volume), you can make a 10 mg/mL stock in DMSO.
-
To prepare the final dosing solution, add the appropriate volume of the this compound stock solution to the pre-mixed vehicle (from step 1) to achieve the desired final concentration.
-
Vortex the final dosing solution extensively to ensure the compound is fully dissolved or evenly suspended.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol outlines the procedure for administering the prepared this compound solution via intraperitoneal injection in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol and wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse and secure the tail.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound dosing solution into the sterile syringe.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle into the identified injection site. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel.
-
Slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Visualizations
References
Application Notes and Protocols for AM-6538 in Forskolin-Stimulated cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6538 is a potent and selective antagonist/inverse agonist for the Cannabinoid Receptor Type 1 (CB1), a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[1][2] Activation of Gαi/o-coupled receptors like CB1 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] In experimental settings, forskolin, a direct activator of adenylyl cyclase, is often used to elevate basal cAMP levels.[1] This elevated baseline allows for the robust measurement of the inhibitory effect of CB1 receptor agonists. This compound, acting as an antagonist or inverse agonist, can counteract the agonist-induced suppression of cAMP production. This application note provides a detailed protocol for utilizing this compound in forskolin-stimulated cAMP assays to characterize its pharmacological effects on CB1 receptor signaling.
Signaling Pathway Overview
The assay principle relies on the modulation of intracellular cAMP levels. Forskolin directly stimulates adenylyl cyclase to convert ATP into cAMP. When a CB1 receptor agonist is introduced, it activates the Gαi subunit of the coupled G-protein, which in turn inhibits adenylyl cyclase, leading to a reduction in cAMP production. This compound can then be used to antagonize this effect. As an inverse agonist, this compound can also reduce the basal activity of constitutively active CB1 receptors, leading to an increase in cAMP levels from the forskolin-stimulated baseline.
Experimental Protocols
This section details the methodology for conducting a forskolin-stimulated cAMP assay using this compound. The protocol is optimized for a 384-well plate format using a homogenous time-resolved fluorescence (HTRF) or AlphaScreen-based cAMP detection kit.
Materials and Reagents:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-hCB1).
-
Cell Culture Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., Blasticidin, Zeocin).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 5 mM HEPES, 0.1% Protease-free Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
CB1 Receptor Agonist: (e.g., CP 55,940 or WIN 55,212-2) Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
Forskolin: Prepare a stock solution in DMSO and dilute to the desired concentration in assay buffer.
-
cAMP Detection Kit: HTRF cAMP dynamic kit or AlphaScreen cAMP assay kit.
-
384-well low-volume plates: White, opaque plates are recommended for luminescence or fluorescence-based assays.
-
Plate reader: Capable of measuring HTRF or AlphaScreen signals.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Maintain CHO-hCB1 cells in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation:
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer.
-
Determine the cell concentration and adjust to the desired density (e.g., 6,000 cells/5 µL).
-
-
Assay Procedure (Antagonist Mode):
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of diluted this compound at various concentrations to the appropriate wells. For the control wells (agonist effect), add 2.5 µL of assay buffer.
-
Prepare a stimulation solution containing forskolin (at a final concentration that elicits ~80% of its maximal response, e.g., 5 µM) and a CB1 agonist (at its EC80 concentration, e.g., 100 nM CP 55,940).
-
Add 2.5 µL of the stimulation solution to the wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Assay Procedure (Inverse Agonist Mode):
-
Dispense 5 µL of the cell suspension into each well.
-
Add 2.5 µL of diluted this compound at various concentrations.
-
Prepare a stimulation solution containing only forskolin (e.g., 5 µM final concentration).
-
Add 2.5 µL of the forskolin solution to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, prepare the lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to a donor and a cAMP tracer conjugated to an acceptor).
-
Add 10 µL of the lysis and detection mix to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader (e.g., HTRF or AlphaScreen compatible).
-
The signal is inversely proportional to the amount of cAMP produced.
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonist mode) or EC50 (for inverse agonist mode).
-
Data Presentation
The following table summarizes representative quantitative data for this compound and related compounds in cAMP assays.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Human CB1 | Inverse Agonist cAMP | IC50 | 16.6 | CHO-hCB1R | |
| This compound | Human CB1 | Antagonist vs. CP 55,940 | pA2 | 8.8 (approx. 1.58 nM) | CHO-hCB1 | |
| SR141716A | Human CB1 | Inverse Agonist cAMP | IC50 | ~30 | CHO-hCB1 | |
| CP 55,940 | Human CB2 | Agonist cAMP | EC50 | 3.4 | CHO-hCB2 | |
| WIN 55,212-2 | Human CB2 | Agonist cAMP | EC50 | 5.3 | CHO-hCB2 | |
| AM630 | Human CB2 | Antagonist cAMP | IC50 | 190 | CHO-hCB2 | |
| SR144528 | Human CB2 | Antagonist cAMP | IC50 | 260 | CHO-hCB2 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell line, and agonist used. The pA2 value is a measure of the potency of a competitive antagonist.
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in forskolin-stimulated cAMP assays. By following these detailed methodologies, researchers can effectively characterize the antagonist and inverse agonist properties of this compound at the CB1 receptor. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the assay principles and procedures, facilitating a deeper understanding and successful implementation in the laboratory.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting AM-6538 solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of AM-6538 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and long-acting antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] It is a structural analog of rimonabant and is characterized by its high affinity and pseudo-irreversible binding to the CB1 receptor.[1][3] This pseudo-irreversible interaction is wash-resistant, making it a valuable tool for studies requiring sustained blockade of CB1 receptor activity.[1] this compound has been instrumental in stabilizing the CB1 receptor for crystallographic studies, providing crucial insights into its structure.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is common to prepare a high-concentration stock solution in DMSO, which is then further diluted into aqueous buffers or cell culture media. For in vivo applications, a suspended solution can be prepared using a combination of DMSO, PEG300, Tween-80, and saline.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is also acceptable. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How long is this compound stable in an aqueous solution under typical experimental conditions (e.g., 37°C in cell culture media)?
A4: There is limited publicly available data on the stability of this compound in aqueous solutions at physiological temperatures. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. Due to the hydrophobic nature of many small molecules, precipitation or degradation can occur in aqueous buffers over time, especially at lower concentrations. It is best practice for researchers to perform their own stability assessments under their specific experimental conditions.
Q5: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What can I do?
A5: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the aqueous solubility limit of this compound.
-
Increase the percentage of DMSO (if permissible): A slightly higher final concentration of DMSO (typically up to 0.5% in cell-based assays) can help maintain solubility. However, be mindful of potential solvent toxicity to your cells.
-
Use a surfactant: Non-ionic detergents like Tween-80 or Pluronic F-68 can aid in solubilizing hydrophobic compounds.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
-
Prepare fresh dilutions: Avoid storing dilute aqueous solutions of this compound for extended periods.
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes the available data.
| Solvent | Concentration | Method | Notes |
| DMSO | 180 mg/mL (~331.85 mM) | Experimental | Ultrasonic assistance may be needed for complete dissolution. |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL (~4.61 mM) | Experimental | Forms a clear solution. |
| Suspended Solution for In Vivo Use | 4.5 mg/mL (~8.30 mM) | Formulation | Prepared with DMSO, PEG300, Tween-80, and Saline. Requires sonication. |
Stability Information
Proper storage is critical to maintain the integrity of this compound.
| Storage Condition | Duration | Notes |
| Solid Powder | >3 years | Store at -20°C in a dry, dark place. |
| Stock Solution in DMSO | 6 months | Store at -80°C. |
| Stock Solution in DMSO | 1 month | Store at -20°C. |
Note: The stability of this compound in aqueous working solutions at room temperature or 37°C has not been extensively reported. Users should validate the stability under their specific experimental conditions. General studies on compound stability in DMSO at room temperature suggest that degradation can occur over several months, with a significant loss of compound integrity observed after one year.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for in vitro and in vivo use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Create a serial dilution of the this compound DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration of this compound to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under the tested conditions.
Protocol 3: Chemical Stability Assessment by HPLC
Objective: To evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound solution in the desired buffer at the working concentration
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Incubator set to the desired temperature (e.g., 37°C)
Procedure:
-
Prepare a fresh solution of this compound in the desired buffer at the final working concentration.
-
Immediately analyze an aliquot of the initial solution (T=0) by HPLC to determine the initial peak area of this compound. This serves as the baseline.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation of the compound.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting the solubility of hydrophobic compounds like this compound.
References
minimizing off-target effects in AM-6538 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AM-6538, a high-affinity, irreversible antagonist of the Cannabinoid Receptor 1 (CB1). The following information is intended for researchers, scientists, and drug development professionals to help minimize potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] It is characterized as a functionally irreversible or pseudo-irreversible antagonist, meaning it binds to the CB1 receptor with very high affinity and dissociates extremely slowly, leading to a long-lasting blockade of receptor activity.[1][3] This prolonged duration of action is a key feature of this compound in both in vitro and in vivo experimental settings.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound was developed to be a high-affinity ligand for CB1, comprehensive public data on its selectivity across a wide range of other receptors is limited. For the broader class of CB1 antagonists, off-target effects, particularly psychiatric side effects like anxiety and depression, have been a significant concern in clinical applications. Although this compound is primarily a research tool, it is crucial to empirically determine its off-target effects in your specific experimental model.
Q3: How can I minimize potential off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired level of CB1 antagonism in your assay.
-
Include appropriate controls:
-
Use a structurally distinct CB1 antagonist to confirm that the observed effects are specific to CB1 blockade.
-
Employ a CB1 knockout/knockdown model system if available.
-
Test for effects in a cell line or tissue known not to express CB1.
-
-
Conduct counter-screening: If you observe an unexpected phenotype, consider screening this compound against a panel of relevant off-target receptors, with a particular focus on other G-protein coupled receptors (GPCRs).
Q4: Due to its irreversible nature, how does this compound affect the interpretation of experimental results?
A4: The irreversible binding of this compound means that traditional competitive antagonist models (like Schild analysis) may not be appropriate without considering the time-dependent nature of the antagonism. The effect of this compound is not readily reversible by washing or by increasing the concentration of an agonist. This can lead to a suppression of the maximum response of an agonist, a hallmark of irreversible antagonism. When analyzing data, it is important to consider that the observed effect is a function of both the concentration of this compound and the pre-incubation time.
Troubleshooting Guides
In Vitro Experiments (e.g., Cell Culture)
| Issue | Possible Cause | Recommended Solution |
| Complete loss of agonist response even at low this compound concentrations. | High receptor occupancy due to the irreversible nature of this compound, especially in systems with low receptor reserve. | Reduce the concentration of this compound and/or decrease the pre-incubation time. Characterize the receptor reserve in your cell line. |
| Variability in the level of antagonism between experiments. | Inconsistent pre-incubation times with this compound. Differences in cell density or receptor expression levels. | Standardize the pre-incubation time for all experiments. Ensure consistent cell seeding density and passage number. |
| Unexpected cellular phenotype observed. | Potential off-target effect of this compound. | Perform control experiments as outlined in FAQ Q3. Consider using a rescue experiment with a downstream effector of the suspected off-target pathway. |
In Vivo Experiments (e.g., Animal Models)
| Issue | Possible Cause | Recommended Solution |
| Prolonged and unexpected behavioral effects. | Long-lasting in vivo antagonism due to the irreversible binding of this compound to CB1 receptors. Potential central nervous system (CNS) side effects common to CB1 antagonists. | Conduct a thorough dose-response and time-course study to characterize the duration of action in your model. Include a comprehensive battery of behavioral tests to assess for potential anxiety-like or depressive-like phenotypes. |
| Lack of a clear dose-response relationship. | Saturation of CB1 receptor binding at higher doses. | Use a wider range of doses, including very low concentrations, to establish a clear dose-response curve. |
| Difficulty in replicating published findings. | Differences in animal strain, age, or sex. Variations in the vehicle or route of administration. | Ensure that all experimental parameters match the published protocol as closely as possible. Prepare fresh solutions of this compound for each experiment. |
Quantitative Data
Table 1: Binding Affinity and Selectivity of a Pyrrole-Based CB1 Ligand (Compound 14) Structurally Related to this compound
| Receptor | Ki (nM) | Selectivity (CB2/CB1) |
| Human CB1R | 11 | ~28-fold |
| Human CB2R | 306 |
Data from a study on structurally related compounds, highlighting the potential for CB1 selectivity within this chemical class. A comprehensive selectivity panel for this compound is not publicly available.
Experimental Protocols
cAMP Accumulation Assay for this compound Antagonism
This protocol is designed to measure the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the CB1 receptor.
Materials:
-
Cells stably expressing human CB1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Forskolin
-
CB1 receptor agonist (e.g., CP55,940)
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Plating: Seed CB1-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove culture medium from the cells and wash with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. This pre-incubation step is critical for irreversible antagonists.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the CB1 agonist in assay buffer containing a fixed concentration of forskolin (typically the EC80 concentration).
-
Add the agonist/forskolin solution to the cells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
cAMP Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of this compound. The irreversible antagonism will likely result in a decrease in the maximal effect (Emax) of the agonist.
β-Arrestin Recruitment Assay for this compound Antagonism
This protocol measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the CB1 receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems) expressing the human CB1 receptor.
-
Cell culture medium
-
Assay buffer
-
CB1 receptor agonist
-
This compound
-
Detection reagents for the specific assay system.
Procedure:
-
Cell Plating: Plate the engineered cells in the appropriate assay plate (e.g., white, clear-bottom 96-well plates) and culture overnight.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the CB1 agonist in assay buffer.
-
Add the agonist to the cells.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay protocol.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of this compound. A rightward shift in the EC50 and a potential decrease in the Emax of the agonist are expected.
Visualizations
Caption: Simplified signaling pathway of the CB1 receptor.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Differentiating Reversible Antagonist Washout from AM-6538 Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in distinguishing between the complete washout of a reversible antagonist and the persistent effects of the pseudo-irreversible antagonist, AM-6538.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a washout experiment, but I'm still seeing antagonist effects. How can I determine if this is due to incomplete washout of my reversible antagonist or if I'm working with a compound with properties similar to this compound?
A1: This is a common challenge. The first step is to systematically evaluate your experimental protocol and the characteristics of your antagonist. Here’s a troubleshooting workflow:
-
Review Your Washout Protocol: A thorough washout is critical. Ensure your protocol is stringent enough to remove a reversibly bound ligand. See the detailed "Standard Washout Protocol for Cell-Based Assays" below for a recommended procedure. Incomplete washes are a frequent source of residual antagonist effects.
-
Evaluate the Antagonist's Properties: Compare the known properties of your antagonist with those of a classic reversible antagonist (like SR141716A/rimonabant) and the pseudo-irreversible antagonist this compound. Key parameters to consider are the binding affinity (Ki), the dissociation constant (Kd), and any published data on its dissociation rate. This compound is known for its "wash-resistant" binding.[1]
-
Perform a Time-Course Washout Experiment: If a standard washout is insufficient, extend the washout period. A truly reversible antagonist's effect should diminish with increased washing and time. In contrast, the effects of a pseudo-irreversible antagonist like this compound will persist. For example, the in vivo effects of SR141716A are significantly reduced within 2 days, whereas the effects of this compound can last for up to 7 days.[2][3]
-
Conduct a Competitive Radioligand Binding Assay with a Washout Step: This is a definitive way to differentiate. Pre-incubate your cells or membranes with the antagonist, wash thoroughly, and then add a radiolabeled agonist. If the antagonist is reversible, the radioligand should be able to bind to the receptors after the washout. If the antagonist is pseudo-irreversible like this compound, it will remain bound and prevent the radioligand from binding, even after extensive washing.[1]
Q2: What makes this compound's binding "wash-resistant" or "pseudo-irreversible"?
A2: this compound is characterized as a tight-binding and slowly dissociating antagonist of the CB1 receptor.[4] While it doesn't form a permanent covalent bond with the receptor, its interaction is very stable, leading to a very slow "off-rate". This means that once bound, it takes a significantly longer time for the molecule to dissociate from the receptor compared to a classic reversible antagonist. This "wash-resistant" property is a key feature that distinguishes it from readily reversible antagonists.
Q3: Can I overcome the effects of this compound by increasing the agonist concentration?
A3: In the case of a reversible competitive antagonist, increasing the agonist concentration can surmount the antagonist's effect. However, with a pseudo-irreversible antagonist like this compound, which has a very slow dissociation rate, simply increasing the agonist concentration during a typical assay timeframe is unlikely to displace the bound antagonist and restore the full agonist response.
Quantitative Data Summary
The following table summarizes key quantitative data for a standard reversible antagonist (SR141716A/rimonabant) and the pseudo-irreversible antagonist this compound, both of which target the CB1 receptor.
| Parameter | SR141716A (Rimonabant) | This compound | Reference |
| Binding Affinity (Ki) | ~1.98 nM | ~3.4 nM | |
| Dissociation Constant (Kd) | ~0.61 nM | Not explicitly found, but described as "tight-binding" | |
| In Vivo Duration of Action | Effects abate within 2 days | Antagonism can last up to 7 days | |
| Washout Characteristics | Readily washed out | Wash-resistant |
Experimental Protocols
Standard Washout Protocol for Cell-Based Assays
This protocol is designed to ensure the complete removal of a reversible antagonist from a cell culture before proceeding with subsequent assays.
-
Initial Antagonist Incubation: Incubate the cells with your antagonist at the desired concentration and for the specified time according to your experimental plan.
-
Aspiration: Carefully aspirate the medium containing the antagonist from each well.
-
First Wash: Add pre-warmed, serum-free medium or an appropriate assay buffer to each well. Gently swirl the plate.
-
Incubation (Optional but Recommended): For antagonists with slower off-rates, incubate the plate for 5-10 minutes at the appropriate temperature (e.g., 37°C) to facilitate dissociation.
-
Aspiration: Aspirate the wash buffer.
-
Repeat Washes: Repeat the wash and aspiration steps (steps 3 and 5) at least two more times for a total of three washes. For antagonists with suspected slow dissociation, increasing the number of washes to five may be necessary.
-
Final Wash and Assay: After the final wash and aspiration, add the appropriate assay medium (e.g., containing your agonist) to the wells and proceed with your functional assay.
Radioligand Binding Assay with Washout
This protocol can definitively determine if an antagonist's binding is reversible or wash-resistant.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Antagonist Pre-incubation: Incubate the membranes with your unlabeled antagonist (e.g., at 10x its Ki concentration) for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 37°C). Include a control group with vehicle only.
-
Washout:
-
Centrifuge the membranes to pellet them.
-
Aspirate the supernatant containing the unbound antagonist.
-
Resuspend the pellet in fresh, ice-cold assay buffer.
-
Repeat this centrifugation, aspiration, and resuspension cycle at least three times.
-
-
Radioligand Incubation: After the final wash, resuspend the membrane pellets in assay buffer. Add a radiolabeled agonist or antagonist at a concentration near its Kd.
-
Equilibrium Binding: Incubate the membranes with the radioligand to allow binding to reach equilibrium.
-
Filtration and Scintillation Counting: Rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Compare the amount of radioligand binding in the vehicle-treated and antagonist-pre-treated, washed membranes. A significant reduction in radioligand binding in the antagonist-treated group indicates wash-resistant binding.
Visualizations
Caption: Simplified CB1 Receptor Signaling Pathway.
Caption: Antagonist Washout Experimental Workflow.
Caption: Troubleshooting Logic for Persistent Antagonism.
References
- 1. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM-6538 Brain Penetrance and Biodistribution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-6538, a high-affinity, long-acting cannabinoid CB1 receptor antagonist. This resource focuses on considerations for brain penetrance and biodistribution studies.
Frequently Asked Questions (FAQs)
Q1: Is there quantitative data available on the brain penetrance of this compound (e.g., brain-to-plasma ratio, Kp,uu)?
A1: As of late 2025, published literature does not provide specific quantitative data on the brain-to-plasma ratio or the unbound brain-to-plasma partition coefficient (Kp,uu) for this compound. However, extensive in vivo pharmacological studies demonstrating the potent and long-lasting antagonism of centrally-mediated cannabinoid agonist effects strongly suggest that this compound crosses the blood-brain barrier to a pharmacologically relevant extent.[1][2][3][4][5] For example, studies in mice have shown that a single injection of this compound can block the behavioral effects of CP55,940 for up to five days. Similarly, long-lasting antagonist effects have been observed in squirrel monkeys for up to seven days.
Q2: What is known about the biodistribution of this compound in other tissues?
A2: Currently, there is a lack of published data detailing the specific tissue distribution of this compound (e.g., percentage of injected dose per gram of tissue, %ID/g). The primary focus of existing research has been on its pharmacological effects as a CB1 receptor antagonist. To determine the biodistribution, researchers would need to conduct studies using radiolabeled this compound.
Q3: What is the mechanism of action of this compound at the CB1 receptor?
A3: this compound is a high-affinity, wash-resistant (pseudo-irreversible) antagonist of the cannabinoid CB1 receptor. It binds tightly to the receptor, making it a valuable tool for studying CB1 receptor pharmacology and for the structural determination of the receptor. Its long duration of action is attributed to this tight and slow-dissociating binding.
Troubleshooting Guide
Issue: Difficulty in correlating plasma concentration of this compound with its pharmacological effect in the brain.
-
Possible Cause: The "wash-resistant" or pseudo-irreversible binding of this compound to CB1 receptors means that plasma concentrations may not directly reflect the level of receptor engagement in the central nervous system. Even after plasma levels have declined, the compound may still be bound to and inhibiting CB1 receptors in the brain.
-
Troubleshooting Steps:
-
Conduct Target Engagement Studies: Utilize techniques like positron emission tomography (PET) with a suitable CB1 receptor radioligand to measure receptor occupancy in the brain over time after this compound administration.
-
Perform Ex Vivo Binding Assays: After in vivo dosing, collect brain tissue at various time points and perform radioligand binding assays to quantify the level of available CB1 receptors.
-
Correlate with Pharmacodynamic Readouts: Measure a centrally-mediated pharmacological response (e.g., antagonism of a CB1 agonist-induced hypothermia or catalepsy) at the same time points as plasma and brain tissue collection to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Issue: Unexpectedly long duration of action in behavioral experiments.
-
Possible Cause: This is a known characteristic of this compound due to its high-affinity and slow dissociation from the CB1 receptor.
-
Troubleshooting Steps:
-
Adjust Dosing Regimen: For studies requiring a reversible antagonist effect, consider using a compound with a shorter duration of action, such as SR141716A (rimonabant).
-
Extend Washout Periods: Ensure adequate washout periods between experiments to allow for the clearance of the compound and the recovery of CB1 receptor function. The literature suggests effects can last for at least 5-7 days.
-
Monitor for Cumulative Effects: In studies with repeated dosing, be aware of the potential for receptor accumulation and a sustained or increasing pharmacological effect.
-
Data Presentation
While specific quantitative data for this compound is not yet available, researchers planning brain penetrance and biodistribution studies should aim to collect and present data in a structured format as shown in the tables below.
Table 1: Brain Penetrance of this compound
| Species | Dose (mg/kg) | Route of Administration | Time Post-Dose (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Kp,uu |
Table 2: Biodistribution of Radiolabeled this compound
| Species | Dose (mg/kg) | Route of Administration | Time Post-Dose (h) | Organ | % Injected Dose per Gram (%ID/g) |
| Brain | |||||
| Heart | |||||
| Lungs | |||||
| Liver | |||||
| Kidneys | |||||
| Spleen | |||||
| Muscle | |||||
| Adipose Tissue |
Experimental Protocols
Protocol 1: Determination of Brain Penetrance
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Compound Administration: Administer a single dose of this compound via the intended route (e.g., intraperitoneal, oral).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture into tubes containing an anticoagulant. Immediately thereafter, perfuse the animal with saline to remove blood from the tissues and collect the brain.
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and brain homogenates.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio. To determine Kp,uu, the unbound fraction in plasma and brain tissue needs to be measured, typically through equilibrium dialysis.
Protocol 2: In Vivo Biodistribution Study
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 3H, 14C, or a PET isotope like 11C or 18F).
-
Animal Model: Select an appropriate animal model.
-
Compound Administration: Administer a single intravenous dose of the radiolabeled this compound.
-
Tissue Collection: At various time points post-injection, euthanize the animals and dissect key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, adipose tissue, blood).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a suitable counter (e.g., liquid scintillation counter for 3H/14C, gamma counter for PET isotopes).
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Mandatory Visualizations
Caption: Mechanism of this compound action at the CB1 receptor.
Caption: Workflow for determining this compound brain penetrance.
Caption: Logical workflow for an this compound biodistribution study.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential AM-6538-Induced Changes in Animal Welfare
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing potential changes in animal welfare during experiments involving AM-6538, a potent and long-acting CB1 receptor antagonist.
Introduction to this compound and Animal Welfare
This compound is a high-affinity, pseudo-irreversible antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its long duration of action makes it a valuable tool for studying the endocannabinoid system.[1][3] As with any experimental compound, diligent monitoring of animal welfare is crucial. While this compound is used to block the effects of CB1 agonists, antagonism of the CB1 receptor itself may lead to behavioral and physiological changes that require careful observation and management. This guide provides answers to frequently asked questions and troubleshooting advice for potential welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the CB1 receptor.[1] It binds tightly to the receptor, preventing endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists (like THC) from activating it. This blockade inhibits downstream signaling pathways, such as the inhibition of cAMP accumulation and β-arrestin 2 recruitment.
Q2: What are the potential side effects of CB1 receptor antagonism in animals?
A2: While specific adverse effects of this compound are not extensively documented in publicly available literature, the broader class of CB1 receptor antagonists, particularly inverse agonists like rimonabant, has been associated with psychiatric side effects in humans, including anxiety and depression. In animal models, CB1 antagonists have been shown to potentially increase anxiety-like behaviors, especially in stressful situations. They can also suppress appetite and reduce food intake. Some CB1 antagonists have been linked to nausea and vomiting in species that can vomit.
Q3: How long do the effects of a single dose of this compound last?
A3: this compound has a long duration of action. In mice, a single injection has been shown to block the effects of a CB1 agonist for up to 5 days. In squirrel monkeys, the antagonist effects of a 3.2 mg/kg dose of this compound were observed for more than 7 days.
Q4: Is this compound expected to cause pain?
A4: There is no direct evidence to suggest that this compound itself is a painful stimulus upon administration. However, by blocking the CB1 receptor, which is involved in pain modulation, it can antagonize the antinociceptive effects of cannabinoid agonists. It is crucial to monitor animals for signs of pain, especially if the experimental model involves painful stimuli.
Q5: What are the general signs of compromised animal welfare I should be looking for?
A5: General indicators of poor welfare in rodents include changes in body weight, posture (e.g., hunching), fur condition (piloerection), activity levels (lethargy or hyperactivity), and social interaction. Other signs can include reduced food and water intake, changes in feces or urine output, and altered responses to handling.
Troubleshooting Guides
Issue 1: Reduced Food and Water Intake
-
Q: I've noticed a significant decrease in food and water consumption in my animals treated with this compound. What should I do?
-
A: First, accurately measure and record the daily food and water intake and the animal's body weight. A weight loss of 15-20% from baseline is a common humane endpoint. Ensure that the food and water are easily accessible. Consider providing a more palatable diet or supplemental hydration if necessary. If the reduction is severe or persistent, consult with the veterinary staff. CB1 receptor antagonists are known to suppress appetite.
-
Issue 2: Signs of Anxiety or Distress
-
Q: My animals appear more anxious after this compound administration. They are showing increased grooming, scratching, or are hesitant to explore their environment. How should I proceed?
-
A: Document the specific behaviors and their frequency. Increased grooming and scratching have been observed with some CB1 antagonists. Minimize environmental stressors such as loud noises, excessive light, and frequent cage changes. Provide appropriate environmental enrichment to reduce anxiety. If anxiety-like behaviors are severe or accompanied by other signs of distress, it may be necessary to adjust the experimental protocol or consider humane endpoints in consultation with the IACUC and veterinary staff. The anxiogenic effects of CB1 receptor blockade can be context-dependent, being more pronounced in stressful environments.
-
Issue 3: Lethargy or Hypoactivity
-
Q: The animals in my study are showing a marked decrease in activity levels after being treated with this compound. What does this indicate?
-
A: Lethargy can be a sign of general malaise or other underlying issues. Assess the animal for other signs of poor welfare, such as hunched posture, ruffled fur, and reduced responsiveness. Ensure the animal has easy access to food and water. Differentiate this from the intended antagonism of agonist-induced changes in locomotion. If the hypoactivity is profound or persists, a full clinical assessment by a veterinarian is warranted.
-
Issue 4: Unexpected Behavioral Changes
-
Q: I am observing behaviors that are not typical for this strain of animal. What should my course of action be?
-
A: Any unexpected behavior should be carefully documented and reported. This could include changes in social interactions (aggression or withdrawal), circling, or stereotypies. It is important to compare these behaviors to a vehicle-treated control group to determine if they are compound-related. Consultation with a veterinarian or animal behaviorist can help in interpreting these signs and determining the best course of action.
-
Data Presentation
Table 1: In Vivo Dose-Response and Duration of Action of this compound
| Species | Assay | Agonist | This compound Dose | Effect | Duration of Effect | Reference |
| Mouse | Antinociception | WIN 55,212 | 0.3 - 3.0 mg/kg | Dose-dependent antagonism, decreased maximal effect | Not specified | |
| Mouse | Antinociception | THC | 0.1 - 3.0 mg/kg | Dose-dependent antagonism, decreased maximal effect | Up to 7 days (with 10 mg/kg) | |
| Mouse | Antinociception | AM4054 | 0.3 - 10.0 mg/kg | Dose-dependent antagonism, decreased maximal effect | Up to 7 days (with 10 mg/kg) | |
| Mouse | Catalepsy, Hypothermia, Antinociception | CP55,940 | 3 mg/kg | Blockade of agonist effects | Up to 5 days | |
| Squirrel Monkey | Drug Discrimination | AM4054 | 1.0 - 3.2 mg/kg | Dose-dependent antagonism | Over 7 days (with 3.2 mg/kg) |
Experimental Protocols
Protocol 1: Daily Animal Welfare Monitoring
This protocol should be performed daily, including weekends and holidays, for all animals in the study.
-
Visual Inspection (before handling):
-
Observe the animal in its home cage.
-
Note its posture, activity level, and any unusual behaviors.
-
Check for signs of piloerection (ruffled fur) or a hunched posture.
-
Observe respiratory rate and character.
-
-
Handling and Physical Examination:
-
Gently remove the animal from its cage.
-
Assess its reaction to being handled (e.g., calm, aggressive, vocalizing).
-
Check the condition of its fur and skin.
-
Examine the eyes for porphyrin staining ("red tears" in rats) or squinting.
-
Record the animal's body weight.
-
-
Cage-side Observations:
-
Measure and record food and water consumption from the previous 24 hours.
-
Observe the quantity and consistency of feces and urine.
-
-
Scoring and Documentation:
-
Use a standardized score sheet (see Table 2 for an example) to objectively record all observations.
-
Any score above 0 should be noted, and a cumulative score should be calculated.
-
Establish clear intervention points and humane endpoints based on the scores, in accordance with your institution's IACUC-approved protocol.
-
Table 2: Example Daily Welfare Monitoring Score Sheet for Rodents
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Body Weight | <5% weight loss | 5-10% weight loss | 10-15% weight loss | >15% weight loss |
| Appearance/Posture | Well-groomed, normal posture | Ruffled fur in small areas | Ruffled fur, hunched posture when still | Persistently hunched, unkempt |
| Activity Level | Active and alert | Slightly reduced activity | Lethargic, reluctant to move | Unresponsive or moribund |
| Reaction to Handling | Normal, inquisitive | Hesitant, slightly withdrawn | Fearful, vocalizes, or aggressive | Unresponsive or overly aggressive |
| Food/Water Intake | Normal | Slight decrease | Significant decrease | Anorexia/Adipsia |
| Dehydration | Normal skin turgor | Skin tenting for 1-2 sec | Skin tenting for >2 sec | Sunken eyes, severe skin tenting |
| Feces/Urine | Normal consistency and amount | Softer stool or reduced output | Diarrhea or no output | Severe diarrhea or anuria |
| Total Score |
Intervention guidelines should be established in the experimental protocol. For example, a total score of 3 might trigger increased monitoring and supportive care, while a score of 5 or a score of 3 in any single category could be a humane endpoint.
Mandatory Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Daily animal welfare monitoring workflow.
Caption: Troubleshooting decision tree for adverse events.
References
Technical Support Center: Optimizing Incubation Time for AM-6538 in In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the incubation time of AM-6538 in various in vitro assays. This compound is a potent, high-affinity antagonist of the Cannabinoid Receptor 1 (CB1), characterized by its tight-binding and functionally irreversible nature.[1][2] This property is a critical factor in experimental design, as the molecule's effects persist even after it is removed from the surrounding medium.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a competitive antagonist of the human CB1 receptor.[1] It binds with high affinity to the receptor, blocking the signaling cascades initiated by CB1 agonists such as CP55,940 and THC. Specifically, it prevents the Gαi/o protein-mediated inhibition of adenylyl cyclase, thereby blocking the suppression of cAMP production. It also prevents the recruitment of β-arrestin 2. Its binding is described as "wash-resistant" or "pseudo-irreversible," meaning it dissociates very slowly, leading to a long-lasting antagonistic effect.
Q2: What is a recommended starting point for incubation time when using this compound? A2: Due to its irreversible binding, a pre-incubation period is often more critical than continuous exposure. For initial experiments assessing direct receptor antagonism (e.g., in cAMP or β-arrestin assays), a pre-incubation time of 1 hour is a reasonable starting point. This is often sufficient for the compound to occupy the receptors. After pre-incubation, washing the cells to remove unbound this compound before adding the agonist is a key step to confirm wash-resistant antagonism.
Q3: How does the "wash-resistant" nature of this compound affect experimental design? A3: The tight binding of this compound means that its inhibitory effect is sustained long after the compound is washed from the extracellular medium. This has two main implications:
-
Experimental Endpoint: The primary goal is to allow sufficient time for binding to occur during a pre-incubation step. Continuous incubation for the entire assay duration may not be necessary for observing direct antagonism.
-
Wash Steps: Incorporating wash steps after the this compound incubation and before agonist stimulation is crucial to differentiate its pseudo-irreversible activity from that of a reversible antagonist.
Q4: How does the concentration of this compound affect the optimal incubation time? A4: Higher concentrations of this compound will lead to faster receptor occupancy. However, using an excessively high concentration can lead to non-specific effects. It is essential to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. The goal is to find the lowest concentration that achieves maximal antagonism within a practical incubation timeframe.
Q5: Can the optimal incubation time vary between different cell types or assays? A5: Yes, absolutely. The optimal time can vary significantly based on several factors:
-
CB1 Receptor Expression: Cell lines with higher levels of CB1 receptor expression may require longer incubation times or higher concentrations to ensure full receptor occupancy.
-
Assay Endpoint: Assays measuring immediate downstream signaling (e.g., cAMP inhibition) may require shorter incubation times (1-4 hours) compared to those measuring long-term cellular effects like changes in gene expression or cell viability, which could require 24 to 72 hours to manifest.
-
Cellular Characteristics: The metabolic rate of the cells and the permeability of the cell membrane can also influence the time it takes for this compound to reach its target.
Experimental Protocols and Methodologies
Protocol 1: Time-Course Experiment for Optimal Pre-Incubation
This protocol is designed to determine the shortest pre-incubation duration required for this compound to exert its maximal inhibitory effect.
-
Cell Seeding: Seed cells (e.g., HEK-293 or CHO cells expressing hCB1R) in an appropriate plate format (e.g., 96-well plate) at a density that ensures they are in the logarithmic growth phase during the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free medium to a fixed final concentration (e.g., the known IC90 or 10x the IC50).
-
Time-Course Pre-Incubation: Remove the culture medium from the cells and add the this compound solution. Incubate the plates for various durations (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours).
-
Wash Step: At each time point, carefully aspirate the this compound solution and wash the cells 2-3 times with a warm, serum-free medium to remove any unbound inhibitor.
-
Agonist Stimulation: After the final wash, add a known CB1 receptor agonist (e.g., CP55,940) at its EC80 concentration and incubate for the appropriate duration for the chosen assay (e.g., 15-30 minutes for a cAMP assay).
-
Assay Readout: Perform the assay according to the manufacturer's protocol (e.g., HTRF cAMP assay).
-
Data Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the shortest duration that achieves the maximal level of inhibition.
Protocol 2: Dose-Response Experiment
This protocol determines the potency (IC50) of this compound at a fixed, optimized pre-incubation time.
-
Cell Seeding: Follow Step 1 from Protocol 1.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a serum-free medium to cover a broad concentration range (e.g., from 1 pM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Pre-Incubation: Treat the cells with the this compound dilutions or vehicle control and incubate for the optimal duration determined in Protocol 1.
-
Wash Step: Follow Step 4 from Protocol 1.
-
Agonist Stimulation: Follow Step 5 from Protocol 1.
-
Assay Readout: Perform the assay according to the manufacturer's protocol.
-
Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Recommended Starting Conditions for this compound In Vitro Assays
| Assay Type | Example Cell Line | This compound Concentration Range | Recommended Pre-Incubation Time | Key Endpoint |
| cAMP Accumulation Assay | CHO or HEK-293 cells expressing hCB1R | 0.1 nM - 1 µM | 1 - 2 hours | Inhibition of forskolin-stimulated cAMP |
| β-Arrestin Recruitment Assay | U2OS or HEK-293 cells with tagged receptor/arrestin | 1 nM - 10 µM | 1 - 4 hours | Blockade of agonist-induced BRET/FRET signal |
| GTPγS Binding Assay | Membranes from cells expressing hCB1R | 0.1 nM - 1 µM | 1 hour | Inhibition of agonist-stimulated [³⁵S]GTPγS binding |
| Cell Viability/Proliferation | Cancer cell lines with endogenous CB1R expression | 10 nM - 50 µM | 24 - 72 hours | Changes in cell number or metabolic activity |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition observed | Pre-incubation time is too short: Insufficient time for this compound to bind to the CB1 receptor. | Increase the pre-incubation duration. Perform a time-course experiment as described in Protocol 1. |
| Inhibitor concentration is too low: The concentration is not high enough to effectively antagonize the receptor. | Increase the this compound concentration. Perform a dose-response experiment (Protocol 2). | |
| Cell line has low or no CB1R expression: The target is not present in sufficient quantities. | Confirm CB1R expression via qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high expression. | |
| Agonist concentration is too high: An excessive amount of agonist is outcompeting the antagonist. | Re-evaluate the agonist's EC50 and use a concentration around its EC80 for the assay. | |
| High variability between replicates | Inconsistent washing: Residual unbound this compound may be present in some wells but not others. | Standardize the washing procedure. Ensure complete aspiration of media and use an automated plate washer if available. |
| Inconsistent pipetting: Errors in dispensing cells, inhibitor, or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Cells are unhealthy or overgrown: Cellular stress or confluence can lead to inconsistent responses. | Ensure proper cell culture technique. Seed cells to be at ~80-90% confluency at the time of the assay. | |
| Effect observed without washing | This compound is acting as a competitive antagonist: This is expected behavior. | To specifically demonstrate the pseudo-irreversible nature, an experiment comparing washed vs. unwashed cells is necessary. The effect should persist in the washed cells. |
Visual Guides
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with AM-6538 degradation in experimental setups
Welcome to the technical support center for AM-6538. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this potent, long-acting CB1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, pseudo-irreversible antagonist of the cannabinoid CB1 receptor.[1] It is a structural analog of rimonabant.[1] Its primary mechanism of action is to bind tightly to the CB1 receptor, preventing its activation by endocannabinoids or cannabinoid agonists.[2][3] This binding is characterized as "wash-resistant," leading to a long duration of action both in vitro and in vivo.[4]
Q2: What are the main applications of this compound in research?
This compound is a valuable tool for studies requiring a sustained blockade of CB1 receptors. It has been used in vivo to investigate the roles of the endocannabinoid system in processes such as nociception and drug discrimination. Its long-lasting effects make it suitable for experiments where prolonged antagonism is desired without the need for repeated dosing.
Q3: How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: Is this compound a competitive or non-competitive antagonist?
This compound acts as a competitive antagonist when co-administered with a CB1 agonist. However, due to its pseudo-irreversible binding, pre-incubation with this compound leads to an insurmountable antagonism that is resistant to washing, effectively behaving like a non-competitive antagonist in functional assays.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound, with a focus on preventing degradation and ensuring reliable results in common assays.
Dealing with Potential this compound Degradation
While specific degradation pathways for this compound have not been extensively published, general knowledge of cannabinoid and pyrazole-based compound stability can help in preventing its degradation.
Q5: I am concerned about the stability of my this compound solution. What are the best practices for handling and storage to minimize degradation?
To minimize potential degradation of this compound, consider the following precautions:
-
Solvent Choice: The choice of solvent can impact the stability of cannabinoid compounds. For cannabinoids in general, ethanol and methanol have been shown to provide better stability compared to chloroform. When preparing solutions for in vivo studies, a common formulation involves DMSO, PEG300, Tween-80, and saline.
-
Light Exposure: Cannabinoids are known to be sensitive to light. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Store stock solutions at the recommended low temperatures (-20°C for short-term and -80°C for long-term storage) to slow down potential degradation. Avoid repeated freeze-thaw cycles.
-
pH: The stability of pyrazole-carboxamide compounds can be pH-dependent. Although specific data for this compound is unavailable, it is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Some related compounds have shown susceptibility to degradation under strong acidic conditions.
-
Oxygen Exposure: Oxidation is a common degradation pathway for many organic molecules. To minimize this, consider purging stock solution vials with an inert gas like argon or nitrogen before sealing and storing.
Q6: I am observing a decrease in the expected activity of this compound over time in my experiments. Could this be due to degradation?
A decrease in activity could be due to several factors, including degradation. Here's a logical workflow to troubleshoot this issue:
Troubleshooting Common Experimental Assays
Q7: In my cAMP assay, I am not seeing the expected level of antagonism with this compound. What could be the issue?
Several factors can affect the outcome of a cAMP assay for a Gαi-coupled receptor antagonist.
-
Suboptimal Agonist Concentration: Ensure you are using an agonist concentration that produces a submaximal but robust inhibition of adenylyl cyclase (typically EC50 to EC80). If the agonist concentration is too high, it may overcome the antagonistic effect of this compound, especially if the pre-incubation time with this compound is insufficient.
-
Insufficient Pre-incubation Time: Due to its pseudo-irreversible nature, a sufficient pre-incubation time with this compound is necessary to allow for tight binding to the CB1 receptor. This will vary depending on the cell system and experimental conditions. A time-course experiment is recommended to determine the optimal pre-incubation time.
-
Cell Density: The number of cells per well can influence the dynamic range of the assay. Too many cells may produce a maximal response that is difficult to antagonize.
-
Reagent Issues: Ensure that all reagents, especially the agonist and forskolin (if used), are fresh and active.
Q8: I am experiencing high non-specific binding in my radioligand binding assay with this compound. How can I reduce it?
High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Use a concentration that is at or below the Kd of the radioligand for the receptor.
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background. Ensure a sufficient number of washes with ice-cold wash buffer.
-
Filter Binding: Some radioligands can bind non-specifically to the filter material. Pre-soaking the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can help to reduce this.
-
Protein Concentration: Using too high a concentration of membrane protein can increase non-specific binding. Optimize the protein concentration to give a good specific binding window.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Recommended Storage of this compound Stock Solutions
| Temperature | Duration | Primary Reference |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Table 2: In Vivo Antagonistic Effects of this compound
| Species | Assay | Agonist Challenged | This compound Dose | Duration of Antagonism | Primary Reference |
| Mouse | Antinociception (Tail-withdrawal) | THC, AM4054 | 10 mg/kg | Up to 7 days | |
| Mouse | Catalepsy, Hypothermia, Antinociception | CP55,940 | 3 mg/kg | Up to 5 days | |
| Squirrel Monkey | Drug Discrimination | AM4054 | 3.2 mg/kg | More than 7 days |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound Antagonism
This protocol is a general guideline for determining the antagonistic effect of this compound on agonist-induced inhibition of cAMP production in cells expressing the CB1 receptor.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human CB1 receptor (e.g., HEK293 or CHO cells) under standard conditions.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a suitable stimulation buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Addition: Dispense the cell suspension into a 384-well plate. Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 1 to 6 hours) at 37°C to allow for the binding of this compound to the CB1 receptors.
-
Agonist Stimulation: Following pre-incubation, add a known CB1 receptor agonist (e.g., CP55,940 or WIN 55,212-2) at a concentration that gives a submaximal response (e.g., EC80). Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a short period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The signal will be inversely proportional to the level of cAMP. Plot the response against the concentration of this compound to determine its IC50 value.
Protocol 2: Radioligand Binding Assay for this compound
This protocol describes a competition binding assay to determine the binding affinity of this compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the CB1 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, serial dilutions of unlabeled this compound, a fixed concentration of a suitable CB1 radioligand (e.g., [³H]CP55,940), and the membrane preparation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percent specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the Ki value.
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating CB1 Receptor Occupancy by AM-6538 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo validation of Cannabinoid Type 1 (CB1) receptor occupancy by the antagonist AM-6538.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action at the CB1 receptor?
This compound is a high-affinity, tight-binding antagonist of the CB1 receptor.[1][2][3] In functional studies, it is characterized as a pseudo-irreversible or irreversible antagonist.[1][4] This means that it binds strongly to the receptor and dissociates very slowly, leading to a long-lasting blockade of agonist-induced effects. The crystal structure of the human CB1 receptor has been determined in complex with this compound, providing insight into its binding mechanism.
Q2: How does the CB1 receptor typically signal, and how does this compound affect this?
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, this coupling leads to:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including the inhibition of Ca2+ channels and activation of inwardly rectifying K+ channels.
-
Activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38 MAPK, and JNK.
As a potent antagonist, this compound blocks these signaling pathways by preventing agonist binding to the CB1 receptor.
Q3: What are the key considerations for designing an in vivo study to validate CB1 receptor occupancy by this compound?
When designing in vivo studies with this compound, it is crucial to consider its long duration of action. Unlike reversible antagonists, the effects of a single dose of this compound can persist for several days. Therefore, experimental timelines and washout periods need to be adjusted accordingly. It is also important to select an appropriate cannabinoid agonist and a relevant behavioral or physiological endpoint to assess the antagonism.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected antagonism of CB1 agonist effects by this compound.
-
Possible Cause 1: Inadequate dose of this compound.
-
Solution: Ensure that the dose of this compound is sufficient to achieve the desired level of receptor occupancy. Refer to the dose-response data from published studies. Pre-treatment with increasing doses of this compound (0.1-10 mg/kg) has been shown to produce a dose-dependent antagonism of cannabinoid agonist effects in mice.
-
-
Possible Cause 2: Insufficient pre-treatment time.
-
Solution: this compound requires time to bind to the CB1 receptors. A pre-treatment time of at least one hour is typically recommended before administering the agonist.
-
-
Possible Cause 3: Agonist with very high efficacy.
-
Solution: In cases of agonists with high receptor reserve, even a substantial level of receptor occupancy by an antagonist may not fully block the maximal response. Consider using an agonist with lower efficacy or increasing the dose of this compound.
-
Issue 2: Difficulty in demonstrating reversible binding or washout of this compound effects.
-
Possible Cause: Irreversible or pseudo-irreversible binding of this compound.
-
Explanation: this compound is known for its wash-resistant binding to the CB1 receptor. This means that its effects are not easily reversed by washout. In vivo studies have shown that the antagonism of cannabinoid agonists by this compound can last for up to 7 days in mice and squirrel monkeys.
-
Recommendation: Experimental designs should account for this long-lasting effect. To study the recovery of receptor function, a longitudinal study design with assessments at multiple time points after a single dose of this compound is necessary.
-
Issue 3: Challenges with in vivo imaging of CB1 receptor occupancy by this compound.
-
Possible Cause 1: Choice of radioligand for Positron Emission Tomography (PET).
-
Explanation: The choice of PET radioligand is critical for accurately quantifying receptor occupancy. Some inverse agonist radioligands, like [11C]MePPEP, may not be readily displaced by agonists, which could complicate the interpretation of displacement by an antagonist like this compound. Other radioligands like [11C]OMAR have been used to measure CB1 receptor occupancy by agonists and antagonists.
-
Solution: Select a PET radioligand that has been validated for displacement studies with CB1 receptor antagonists. It is important to consider the binding kinetics and properties of both the radioligand and the competing ligand (this compound).
-
-
Possible Cause 2: High non-specific binding of the radioligand.
-
Solution: Utilize a radiotracer with a high ratio of specific to non-specific binding to ensure a clear signal for receptor occupancy. Pre-blocking studies with a high dose of a known CB1 antagonist can help determine the level of specific binding.
-
Quantitative Data
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: In Vivo Antagonist Effects of this compound in Mice (Tail-Withdrawal Assay)
| Agonist | This compound Pre-treatment Dose (mg/kg) | Observation | Reference |
| AM4054 | 0.3 - 10.0 | Dose-dependent rightward and then downward shift of the agonist dose-effect curve. | |
| Δ⁹-THC | 0.1 - 3.0 | Dose-dependent rightward and then downward shift of the agonist dose-effect curve. Antagonism lasted up to 7 days with 10 mg/kg this compound. | |
| WIN 55,212-2 | 0.3 or 3.0 | Dose-dependent rightward and then downward shift of the agonist dose-effect curve. | |
| CP55,940 | Not specified | This compound continues to block CP55,940-mediated behaviors up to 5 days after a single injection. |
Table 2: In Vivo Antagonist Effects of this compound in Squirrel Monkeys (Drug Discrimination Assay)
| Agonist | This compound Pre-treatment Dose (mg/kg) | Observation | Reference |
| AM4054 | 3.2 | Antagonism of the discriminative stimulus effects of AM4054 endured for more than 7 days. |
Experimental Protocols
1. In Vivo Behavioral Assay: Warm-Water Tail-Withdrawal in Mice
This protocol is adapted from studies assessing the antinociceptive effects of cannabinoid agonists and their antagonism by this compound.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Habituate mice to the experimental procedure to minimize stress.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally).
-
After a pre-treatment period (e.g., 1 hour), administer the cannabinoid agonist (e.g., Δ⁹-THC, AM4054, WIN 55,212-2) or vehicle.
-
At the time of expected peak agonist effect, immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C).
-
Record the latency to tail withdrawal (flick or removal of the tail). A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Calculate the percent maximal possible effect (%MPE).
-
-
Data Analysis: Construct dose-response curves for the agonist in the presence of vehicle or different doses of this compound. Analyze for rightward shifts (surmountable antagonism) and/or reductions in the maximal effect (insurmountable antagonism).
2. In Vivo Imaging: PET Imaging of CB1 Receptor Occupancy
This is a general protocol for assessing receptor occupancy using PET, which can be adapted for this compound.
-
Radioligand Selection: Choose a suitable CB1 receptor PET radioligand (e.g., [11C]OMAR).
-
Procedure:
-
Obtain a baseline PET scan by administering the radioligand to the subject (e.g., non-human primate or human).
-
On a separate occasion, administer a single dose of this compound.
-
At a time point corresponding to the expected peak receptor occupancy by this compound, perform a second PET scan with the same radioligand.
-
Alternatively, a bolus-plus-infusion protocol can be used to measure drug-induced changes in receptor availability in a single scan.
-
-
Data Analysis:
-
Quantify the radioligand binding potential (BPND) or volume of distribution (VT) in various brain regions of interest.
-
Calculate the percent receptor occupancy by this compound using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-AM6538) / BP_ND_baseline] * 100
-
Visualizations
Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a mouse tail-withdrawal assay.
Caption: Workflow for determining CB1 receptor occupancy using PET.
References
- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Pseudo-irreversible Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pseudo-irreversible antagonists. The content is designed to address specific experimental challenges and provide detailed methodologies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is a pseudo-irreversible antagonist?
A pseudo-irreversible antagonist is a type of receptor ligand that, while not forming a covalent bond with its target, exhibits very slow dissociation kinetics. This prolonged binding to the receptor makes it appear "irreversible" within the typical timeframe of a functional experiment.[1][2][3][4] The key distinction from a truly irreversible antagonist is that the binding is non-covalent and reversible over a longer period.[1]
Q2: How does pseudo-irreversible antagonism differ from competitive and non-competitive antagonism?
-
Competitive (Reversible) Antagonists: These antagonists bind to the same site as the agonist and can be overcome by increasing the agonist concentration. Their effects are surmountable.
-
Non-competitive (Irreversible) Antagonists: These antagonists typically form a covalent bond with the receptor at the active site or an allosteric site, permanently inactivating it. Their effects are insurmountable.
-
Pseudo-irreversible Antagonists: These antagonists bind non-covalently to the same site as the agonist but dissociate very slowly. This slow off-rate leads to insurmountable antagonism in many experimental setups, mimicking non-competitive behavior.
Q3: What are the main challenges encountered when working with pseudo-irreversible antagonists?
The primary challenge is accurately characterizing their binding kinetics and potency. Due to their slow dissociation, standard equilibrium-based assays can be misleading. Key challenges include:
-
Insurmountable Antagonism: The antagonist's effect cannot be overcome by increasing agonist concentration in functional assays, which can be mistaken for non-competitive antagonism.
-
Time-Dependent Inhibition: The observed inhibitory potency can increase with longer pre-incubation times.
-
Difficulty in Determining Reversibility: Standard washout procedures may not be sufficient to reverse the antagonism within a practical experimental timeframe.
Q4: What are the advantages of developing pseudo-irreversible antagonists as therapeutic agents?
Despite the experimental challenges, pseudo-irreversible antagonists offer several potential therapeutic benefits:
-
Prolonged Duration of Action: Their long receptor residence time can lead to a sustained therapeutic effect, potentially allowing for less frequent dosing.
-
Improved Efficacy: By maintaining a high level of receptor occupancy, they can provide more consistent and robust target inhibition.
-
Potential for Lower Doses: Sustained target engagement may allow for the use of lower drug concentrations, potentially reducing off-target effects.
Troubleshooting Guides
Issue 1: My antagonist shows insurmountable antagonism in a functional assay. How can I determine if it's truly non-competitive or pseudo-irreversible?
Possible Cause: The insurmountable antagonism is likely due to the slow dissociation of your antagonist from the receptor, a hallmark of pseudo-irreversibility.
Troubleshooting Steps:
-
Conduct Washout Experiments: Perform a functional assay after pre-incubating with the antagonist and then washing it out for varying durations. If the agonist response begins to recover over time, it indicates reversible (albeit slow) binding.
-
Perform Non-Equilibrium Binding Assays: These assays directly measure the association (k_on) and dissociation (k_off) rates of the antagonist. A slow k_off value is indicative of pseudo-irreversible binding.
-
Vary Pre-incubation Times: If the antagonist's potency (IC50) increases with longer pre-incubation times, this suggests a time-dependent approach to equilibrium, characteristic of slow-binding antagonists.
Issue 2: Schild analysis of my antagonist yields a non-linear plot or a slope significantly different from unity.
Possible Cause: Schild analysis assumes a state of equilibrium between the agonist, antagonist, and receptor. With a pseudo-irreversible antagonist, this equilibrium is not reached within the timeframe of the experiment, violating the assumptions of the model.
Troubleshooting Steps:
-
Avoid Relying Solely on Schild Plots: For antagonists exhibiting insurmountable effects, Schild analysis can be misleading.
-
Utilize Kinetic Binding Assays: Direct measurement of binding kinetics (k_on and k_off) provides a more accurate characterization of the antagonist's interaction with the receptor.
-
Consider Alternative Models: Employ kinetic models that account for the slow binding and dissociation rates to analyze your functional data.
Issue 3: I am having difficulty reversing the effect of my pseudo-irreversible antagonist in cell-based assays.
Possible Cause: The long receptor residence time of the antagonist means that simple washing procedures are often insufficient to remove it from the receptors.
Troubleshooting Steps:
-
Prolonged Washout: Increase the duration and frequency of the washout steps. It may take hours to see a significant reversal of the antagonist's effect.
-
Use of a High-Affinity "Chaser" Ligand: In some cases, introducing a high concentration of a rapidly associating and dissociating unlabeled ligand can help to displace the pseudo-irreversible antagonist.
-
Consider Receptor Turnover: In long-term experiments, the recovery of function may be due to the synthesis of new receptors rather than the dissociation of the antagonist. This can be investigated by using a protein synthesis inhibitor.
Data Presentation
Table 1: Comparison of Kinetic Parameters for Different Antagonist Types
| Parameter | Competitive Antagonist | Pseudo-irreversible Antagonist | Irreversible Antagonist |
| Binding | Reversible, non-covalent | Reversible, non-covalent | Irreversible, covalent |
| k_off (dissociation rate) | Fast | Very Slow | Effectively Zero |
| Receptor Residence Time | Short | Long | Permanent |
| Schild Plot Slope | ~1 | Often < 1 or non-linear | Not applicable |
| Effect of Agonist Conc. | Surmountable | Insurmountable (in short-term assays) | Insurmountable |
Table 2: Example Kinetic Data for a Pseudo-irreversible Antagonist (Compound X) at the Y Receptor
| Assay Type | Parameter | Value |
| Non-Equilibrium Binding | k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| k_off (s⁻¹) | 2.0 x 10⁻⁴ | |
| K_d (nM) | 1.33 | |
| Residence Time (min) | 83.3 | |
| Functional Washout Assay | Time to 50% Recovery (hours) | 4.5 |
Experimental Protocols
Protocol 1: Non-Equilibrium Radioligand Binding Assay
Objective: To determine the association (k_on) and dissociation (k_off) rates of a pseudo-irreversible antagonist.
Methodology:
-
Preparation: Prepare cell membranes expressing the target receptor.
-
Association Phase:
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (tracer) and varying concentrations of the unlabeled pseudo-irreversible antagonist.
-
Collect samples at multiple time points (e.g., from 1 minute to several hours) to measure the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the specific binding of the radioligand over time for each antagonist concentration.
-
Fit the data to a kinetic binding model (e.g., the Motulsky-Mahan model) using non-linear regression software to derive k_on and k_off values for the antagonist.
-
Protocol 2: Functional Washout Assay
Objective: To assess the reversibility of a pseudo-irreversible antagonist in a cell-based functional assay.
Methodology:
-
Cell Plating: Plate cells expressing the target receptor in appropriate assay plates.
-
Antagonist Pre-incubation: Incubate the cells with a concentration of the pseudo-irreversible antagonist sufficient to cause significant inhibition (e.g., 10x IC50) for a defined period (e.g., 1-2 hours).
-
Washout:
-
Remove the antagonist-containing medium.
-
Wash the cells multiple times with fresh, antagonist-free medium.
-
Incubate the cells in antagonist-free medium for varying periods (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Agonist Stimulation: At each washout time point, stimulate the cells with a concentration of agonist that produces a maximal or near-maximal response (e.g., EC80).
-
Response Measurement: Measure the functional response (e.g., cAMP accumulation, calcium flux, or ERK phosphorylation).
-
Data Analysis: Plot the percentage of recovery of the agonist response against the washout time. This will provide an estimate of the time required for the antagonist to dissociate from the receptor.
Visualizations
References
Validation & Comparative
A Comparative Guide to the In Vivo Duration of Action of AM-6538 and Rimonabant (SR141716A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo duration of action of two cannabinoid receptor 1 (CB1) antagonists: AM-6538 and the prototypical rimonabant (SR141716A). The information presented is based on preclinical studies and is intended to assist researchers in the selection of appropriate pharmacological tools for their investigations.
Executive Summary
This compound is a potent, long-acting CB1 receptor antagonist with a pseudo-irreversible binding profile, while rimonabant is a well-characterized competitive antagonist/inverse agonist with a shorter duration of action.[1][2][3] In direct comparative studies, the antagonist effects of this compound persist for up to a week or longer in multiple species, whereas the effects of rimonabant are largely diminished within 24 to 48 hours.[1][2] This significant difference in the duration of action makes this compound a valuable tool for studies requiring sustained CB1 receptor blockade and for investigating the consequences of long-term receptor inactivation.
Quantitative Data Comparison
The following tables summarize the in vivo duration of action of this compound and rimonabant in various preclinical models.
Table 1: Duration of Antagonism in Mice (Antinociception Model)
| Compound | Dose (mg/kg, i.p.) | Agonist | Duration of Antagonism | Reference |
| This compound | 10 | THC or AM4054 | Up to 7 days | |
| Rimonabant | 10 | AM4054 | Nearly recovered within 24 hours | |
| This compound | 3 | CP55,940 | Up to 5 days | |
| Rimonabant | 3 | CP55,940 | Dissipated after 2 days |
Table 2: Duration of Antagonism in Squirrel Monkeys (Drug Discrimination Model)
| Compound | Dose (mg/kg) | Agonist | Duration of Antagonism | Reference |
| This compound | 3.2 | AM4054 | More than 7 days |
Table 3: Effect of this compound and Rimonabant Pretreatment on Agonist Potency (ED50) in Mice (Warm-Water Tail-Withdrawal Assay)
| Pretreatment (1-hour) | Agonist | Agonist ED50 (mg/kg) | Fold Shift in ED50 | Reference |
| Vehicle | AM4054 | 0.38 | - | |
| Rimonabant (1 mg/kg) | AM4054 | ~2.5 | ~6.6 | |
| Rimonabant (10 mg/kg) | AM4054 | ~10 | ~26.3 | |
| Vehicle | WIN 55,212 | 2.8 | - | |
| This compound (0.3 mg/kg) | WIN 55,212 | 4.0 | ~1.4 | |
| Vehicle | THC | 18.2 | - | |
| This compound (0.3 mg/kg) | THC | >300 (precluded determination) | >16.5 |
Note: ED50 values for rimonabant's effect on AM4054 are estimated from graphical data in Paronis et al., 2018. Higher doses of this compound (3.0 and 10 mg/kg) produced downward shifts in the agonist dose-effect curves, precluding simple ED50 calculations and indicating insurmountable antagonism.
Experimental Protocols
Warm-Water Tail-Withdrawal Assay in Mice
This assay is used to assess the antinociceptive effects of cannabinoid agonists and their antagonism.
-
Animals: Male mice are typically used.
-
Procedure: The distal portion of the mouse's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 50-52°C). The latency to a tail-flick or withdrawal response is recorded. A cut-off time (e.g., 10-20 seconds) is employed to prevent tissue damage.
-
Drug Administration:
-
Antagonists (this compound or rimonabant) or their vehicle are administered via intraperitoneal (i.p.) injection at a specified time (e.g., 1 hour to 7 days) before the agonist challenge.
-
Cannabinoid agonists (e.g., AM4054, THC, WIN 55,212) are administered cumulatively to generate a dose-response curve.
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE). Agonist potencies (ED50 values) are calculated from the dose-response curves.
Drug Discrimination in Squirrel Monkeys
This behavioral paradigm assesses the subjective effects of drugs.
-
Animals: Adult male squirrel monkeys are individually housed and trained.
-
Apparatus: Monkeys are placed in an experimental chamber equipped with two response levers.
-
Training:
-
Monkeys are trained to discriminate a specific CB1 agonist (e.g., 0.01 mg/kg AM4054, i.m.) from vehicle.
-
Responding on one lever is reinforced (e.g., with food) following agonist administration (the "drug" lever), while responding on the other lever is reinforced after vehicle administration (the "saline" lever).
-
-
Testing:
-
Once training criteria are met, test sessions are conducted to evaluate the effects of different doses of agonists or the antagonist properties of compounds like this compound.
-
To assess antagonist duration, a single dose of the antagonist is administered, and the ability of the training agonist to produce drug-appropriate responding is tested at various time points afterward (e.g., 1 to 7+ days).
-
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-correct lever and the overall response rate.
CP55,940-Induced Behavioral Tetrad in Mice
This is a series of four tests used to characterize the in vivo effects of cannabinoid agonists. The tetrad consists of: 1) hypolocomotion, 2) catalepsy, 3) antinociception, and 4) hypothermia.
-
Animals: Male C57BL/6J mice are often used.
-
Antagonist Pretreatment: Mice are pretreated with vehicle, rimonabant (SR141716A), or this compound (e.g., 3 mg/kg, i.p.) at various time points (e.g., 1 hour, 2 days, 5 days, 7 days) before the agonist challenge.
-
Agonist Challenge: Mice are challenged with a dose of the potent CB1 agonist CP55,940 (e.g., 1 mg/kg, i.p.).
-
Behavioral Assessments:
-
Hypolocomotion: Spontaneous activity is measured in an open-field arena.
-
Catalepsy: The latency to move from an imposed posture (e.g., forepaws on an elevated bar) is recorded.
-
Antinociception: Typically assessed using the warm-water tail-withdrawal test as described above.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
-
Data Analysis: The ability of the antagonist to block the effects of CP55,940 on each of the four measures is quantified at each pretreatment time point.
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to visualize the relevant signaling pathway and a typical experimental workflow.
Caption: CB1 Receptor Signaling Pathway.
Caption: In Vivo Duration of Action Workflow.
Conclusion
The experimental data clearly demonstrate that this compound possesses a substantially longer in vivo duration of action compared to rimonabant. This prolonged activity is consistent with its characterization as a pseudo-irreversible or tight-binding antagonist. For researchers requiring sustained blockade of CB1 receptors to investigate chronic physiological processes or the long-term consequences of receptor antagonism, this compound represents a superior pharmacological tool. In contrast, rimonabant remains a valuable compound for studies where a shorter, more reversible antagonism of CB1 receptors is desired. The choice between these two antagonists should be guided by the specific temporal requirements of the experimental design.
References
Comparative Analysis of AM-6538 and Other CB1 Antagonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the cannabinoid receptor 1 (CB1) antagonist AM-6538 against other notable antagonists in its class. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the binding characteristics, in vivo efficacy, and duration of action of these compounds. The information is presented to facilitate an objective comparison and to provide insights into their potential therapeutic applications and research utility.
Introduction to CB1 Receptor Antagonists
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in regulating processes like appetite, pain, mood, and memory.[1] CB1 antagonists bind to these receptors and prevent their activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (like THC).[1] The first selective CB1 antagonist, rimonabant (SR141716A), was developed in 1994 and initially showed promise for treating obesity by reducing food intake.[1] However, it was later withdrawn from the market due to adverse psychiatric side effects. This has spurred the development of new generations of CB1 antagonists, such as this compound, with different pharmacological profiles. This compound, a structural analog of rimonabant, has been characterized as a high-affinity, tight-binding, and potentially irreversible antagonist with a remarkably long duration of action in vivo.
Comparative Performance Data
The following tables summarize quantitative data comparing this compound with other well-known CB1 antagonists, primarily focusing on its key comparator, rimonabant.
Table 1: In Vivo Efficacy and Duration of Action of this compound vs. Rimonabant
| Feature | This compound | Rimonabant (SR141716A) | Species / Model | Reference |
| Mechanism of Antagonism | Pseudo-irreversible / Insurmountable | Competitive / Surmountable | In vivo behavioral assays | |
| Effect on Agonist Dose-Response Curve | Rightward shift followed by a decrease in maximal effect at higher doses | Parallel rightward shift | Mouse antinociception assay | |
| Duration of Antagonist Effect (vs. CP55,940) | Effective up to 5 days post-injection (3 mg/kg) | Effects diminish after 2 days post-injection (3 mg/kg) | Mouse behavioral assays | |
| Duration of Antagonist Effect (vs. THC/AM4054) | Antagonism lasts up to 7 days (10 mg/kg) | Effects nearly recovered within 24 hours (10 mg/kg) | Mouse antinociception assay | |
| Antagonism of AM4054 in Squirrel Monkeys | Effects of a 3.2 mg/kg dose endured for more than 7 days | Not explicitly stated for this duration | Squirrel monkey drug discrimination |
Table 2: General Characteristics of Selected CB1 Antagonists
| Compound | Class/Mechanism | Key Features | Potential Applications | Reference |
| This compound | Pyrazole / Pseudo-irreversible Antagonist | High affinity, wash-resistant binding, long-acting in vivo. Used to stabilize CB1 for crystallography. | Research tool for studying CB1 receptor dynamics and efficacy of agonists. | |
| Rimonabant (SR141716A) | Pyrazole / Inverse Agonist | First-generation CB1 antagonist. Reduces appetite and body weight. | Formerly obesity and metabolic syndrome treatment; now a research tool. | |
| AM251 | Pyrazole / Inverse Agonist | Structurally related to rimonabant, suppresses food intake. | Research tool for studying feeding behavior and cannabinoid-opioid interactions. | |
| Taranabant | Bicyclic Pyrazole / Inverse Agonist | Developed for obesity treatment. | Investigational. | |
| AM4112 / AM6542 | Pyrazole / Antagonist | Derivatives of this compound, characterized as slowly dissociating. | Research tools. | |
| Cannabidiol (CBD) | Phytocannabinoid / Non-competitive Antagonist | Very low-affinity CB1 ligand, but can act as an antagonist. | Therapeutic potential for various conditions. |
Signaling Pathways and Experimental Visualizations
To understand the context of these antagonists' actions, it is essential to visualize the underlying biological pathways and experimental procedures.
CB1 Receptor Signaling Pathway
CB1 receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. It also modulates ion channels and activates other pathways like the MAP kinase cascade. Antagonists like this compound block the initial binding of agonists, thereby preventing the initiation of this cascade.
Caption: CB1 receptor signaling cascade and point of antagonist intervention.
Experimental Workflow for In Vivo Antagonist Evaluation
The long-lasting effects of this compound were demonstrated in studies using established animal models of cannabinoid action, such as the mouse warm-water tail-withdrawal assay for antinociception. The workflow for such an experiment is outlined below.
Caption: Workflow for assessing in vivo antagonist efficacy and duration.
Logical Relationship of this compound to Other Antagonists
This compound belongs to the pyrazole class of CB1 antagonists but is distinguished by its pseudo-irreversible binding, which contrasts with the competitive, reversible nature of earlier compounds like rimonabant.
Caption: Classification and relationship of this compound to other CB1 antagonists.
Detailed Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the comparative data.
In Vivo Antinociception Assay (Mouse Warm-Water Tail-Withdrawal)
This protocol is adapted from studies characterizing the in vivo effects of this compound and rimonabant.
-
Subjects: Male CD-1 mice (25-30 g) are used. Animals are housed in a climate-controlled vivarium with ad libitum access to food and water and are habituated to handling before testing.
-
Apparatus: A temperature-controlled water bath is maintained at a constant temperature (e.g., 52°C or 56°C).
-
Baseline Measurement: The baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail into the warm water and recording the time to flick the tail. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
Antagonist Administration: Mice are divided into groups and pretreated with an intraperitoneal (i.p.) injection of either the vehicle, this compound (0.1-10 mg/kg), or rimonabant (1-10 mg/kg).
-
Agonist Challenge: At specified time points after antagonist pretreatment (e.g., 1 hour, 24 hours, 48 hours, 5 days, 7 days), mice are administered a CB1 agonist (e.g., THC, AM4054, WIN 55,212).
-
Post-Agonist Measurement: Tail-withdrawal latencies are measured again at the time of peak agonist effect (e.g., 30-60 minutes post-agonist injection).
-
Data Analysis: The antinociceptive effect is typically quantified as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100. Dose-effect curves are then generated to determine changes in agonist potency (rightward shift) and efficacy (decrease in maximal effect).
In Vitro cAMP Accumulation Assay
This assay is used to determine the functional antagonism of CB1 receptor signaling.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells or HEK-293 cells stably expressing the human CB1 receptor (hCB1) are cultured under standard conditions.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound, SR141716A) or vehicle for a defined period. For "wash-resistant" experiments, the antagonist-containing medium is removed, and cells are washed multiple times with a fresh medium before agonist stimulation.
-
Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of a CB1 agonist (e.g., CP55,940).
-
cAMP Measurement: After incubation, the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a suitable method, such as a competitive binding assay or HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Data Analysis: The ability of the CB1 agonist to inhibit forskolin-stimulated cAMP accumulation is measured. The data are plotted as concentration-response curves. The effect of the antagonist is quantified by measuring the shift in the agonist's IC50 value. A Schild analysis can be performed for competitive antagonists, while insurmountable antagonists like this compound will cause a depression of the agonist's maximal effect.
Conclusion
This compound represents a significant evolution in the development of CB1 receptor antagonists. Its pseudo-irreversible binding and prolonged duration of action in vivo distinguish it sharply from competitive antagonists like rimonabant. While the psychiatric side effects associated with first-generation CB1 antagonists have tempered enthusiasm for their systemic therapeutic use in conditions like obesity, the unique properties of this compound make it an invaluable pharmacological tool. It allows for sustained blockade of CB1 receptors, enabling detailed investigations into receptor pharmacology, the functional consequences of long-term receptor inactivation, and the determination of the relative efficacy of various cannabinoid agonists in vivo. This guide provides the foundational data and methodologies for researchers to effectively utilize and compare this compound in their own investigations.
References
SR141716A and AM-6538: A Comparative Guide for Cannabinoid Receptor Research
For researchers in neuroscience, pharmacology, and drug development, the choice of a suitable antagonist for the cannabinoid receptor type 1 (CB1) is critical for elucidating the role of the endocannabinoid system in various physiological and pathological processes. This guide provides a detailed comparison of two widely used CB1 receptor antagonists: SR141716A (Rimonabant) and AM-6538, highlighting their distinct pharmacological profiles to aid in experimental design and interpretation.
SR141716A is a well-characterized, reversible antagonist/inverse agonist of the CB1 receptor.[1][2][3] In contrast, this compound is a tight-binding and functionally irreversible or pseudo-irreversible antagonist, offering a longer duration of action.[4][5] This fundamental difference in their mechanism of action dictates their suitability for different research applications. While SR141716A allows for the study of acute and reversible CB1 receptor blockade, this compound is a valuable tool for investigating the consequences of sustained receptor inactivation.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key quantitative data for SR141716A and this compound, compiled from various in vitro and in vivo studies.
| Parameter | SR141716A (Rimonabant) | This compound | Reference |
| Binding Affinity (Ki) | ~2 nM (human CB1) | High affinity (wash-resistant) | |
| Reversibility | Reversible | Functionally Irreversible/Pseudo-irreversible | |
| Mechanism of Action | Antagonist / Inverse Agonist | Antagonist | |
| In Vivo Duration of Action (Mice) | Effects abate within 2 days | Effects persist for up to 5-7 days | |
| In Vivo Duration of Action (Monkeys) | Baseline effects nearly recovered within 24 hours | Effects endure for more than 7 days |
Signaling Pathway and Experimental Workflow
To visually represent the interaction of these antagonists with the CB1 receptor signaling pathway and a typical experimental workflow for their comparison, the following diagrams are provided.
Caption: Interaction of agonists and antagonists with the CB1 receptor signaling cascade.
References
- 1. Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of AM-6538 in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid CB1 receptor antagonist AM-6538 with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the selectivity and utility of this compound in various experimental models.
Executive Summary
This compound is a high-affinity, pseudo-irreversible antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its unique wash-resistant binding properties and long duration of action in vivo make it a valuable tool for studying the physiological and pathological roles of the CB1 receptor.[3][4] This guide presents a comparative analysis of this compound's binding affinity, in vitro functional antagonism, and in vivo effects against the well-characterized reversible antagonist, rimonabant (SR141716A), and other relevant compounds. The data consistently demonstrates the superior potency and prolonged duration of action of this compound, highlighting its utility in experimental models requiring sustained CB1 receptor blockade.
Data Presentation
Table 1: In Vitro Selectivity and Affinity of CB1 Receptor Antagonists
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) | Reference |
| This compound | 3.4 ± 1.0 | >1000 | >294 | [5] |
| Rimonabant | 2.0 | >1000 | >500 |
Table 2: In Vivo Antagonistic Effects of this compound vs. Rimonabant on Agonist-Induced Antinociception in Mice (Warm-Water Tail-Withdrawal Assay)
| Antagonist (Dose, i.p.) | Agonist | Effect on Agonist Dose-Effect Curve | Duration of Antagonism | Reference |
| This compound (0.1-10 mg/kg) | THC, AM4054, WIN 55,212 | Rightward and downward shift | Up to 7 days | |
| Rimonabant (1-10 mg/kg) | AM4054 | Parallel rightward shift | Baseline recovery within 24 hours |
Table 3: In Vivo Antagonistic Effects of this compound in a Drug Discrimination Model in Squirrel Monkeys
| Antagonist (Dose) | Agonist | Effect | Duration of Antagonism | Reference |
| This compound (3.2 mg/kg) | AM4054 | Dose-related antagonism | > 7 days |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]CP-55,940
-
Test compound (e.g., this compound)
-
Non-specific binding control: High concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and non-specific binding control.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 receptors
-
Forskolin
-
CB1 receptor agonist (e.g., CP55,940)
-
Test antagonist (e.g., this compound)
-
cAMP assay kit (e.g., HTRF-based)
Procedure:
-
Cell Culture: Culture cells to ~90% confluency.
-
Assay Setup:
-
Wash and resuspend cells in assay buffer.
-
In a 384-well plate, add cells, the test antagonist at various concentrations, and the CB1 agonist.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions.
-
Detection: Add the detection reagents from the cAMP assay kit and measure the signal (e.g., HTRF ratio).
-
Data Analysis:
-
A decrease in the signal (e.g., HTRF ratio) corresponds to an increase in cAMP levels.
-
Plot the cAMP concentration against the log of the agonist concentration in the presence and absence of the antagonist.
-
Determine the antagonist's potency (IC50 or pA2 value).
-
Warm-Water Tail-Withdrawal Assay in Mice
This in vivo assay assesses the antinociceptive effects of cannabinoid agonists and the antagonistic properties of compounds like this compound.
Materials:
-
Male CD-1 mice (25-30 g)
-
Water bath maintained at a constant temperature (e.g., 52°C)
-
Stopwatch
-
Test compounds (agonist and antagonist)
Procedure:
-
Habituation: Habituate mice to the experimental setup and handling.
-
Baseline Latency: Measure the baseline tail-withdrawal latency by immersing the distal third of the mouse's tail into the warm water and recording the time until the tail is flicked out. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the antagonist (e.g., this compound or rimonabant) via intraperitoneal (i.p.) injection. After a specified pretreatment time (e.g., 1 hour), administer the agonist.
-
Testing: At various time points after agonist administration, measure the tail-withdrawal latency.
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the dose-response curves of the agonist in the presence and absence of the antagonist.
-
Visualizations
Caption: Canonical CB1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the warm-water tail-withdrawal assay.
Caption: Logical comparison of the key properties of this compound and Rimonabant.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid Discrimination and Antagonism by CB1 Neutral and Inverse Agonist Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
assessing the advantages of AM-6538 over other long-acting antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel long-acting cannabinoid CB1 receptor antagonist, AM-6538, with other notable long-acting antagonists. The information is intended to assist researchers and drug development professionals in assessing the potential advantages of this compound for therapeutic and research applications.
Executive Summary
This compound is a potent and selective antagonist of the cannabinoid CB1 receptor, distinguished by its pseudo-irreversible binding and prolonged duration of action.[1][2] In preclinical studies, this compound has demonstrated a significantly longer-lasting blockade of CB1 receptor-mediated effects compared to the first-generation antagonist rimonabant (SR141716A).[3][4] This enduring activity presents a potential advantage for therapeutic applications requiring sustained CB1 receptor antagonism. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their characterization, and visualize the underlying signaling pathways and experimental workflows.
Comparative Data of Long-Acting CB1 Antagonists
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and other long-acting CB1 receptor antagonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Binding Affinity (Ki) | Functional Antagonism (pA2) | Mechanism of Action |
| This compound | High Affinity (specific Ki not consistently reported) | 9.5 (vs. CP55,940 in cAMP assay)[5] | Pseudo-irreversible/Irreversible Antagonist |
| Rimonabant | 1.8 nM (human CB1) | 7.7 - 8.5 (in vivo, various assays) | Inverse Agonist |
| Taranabant | 0.13 nM (human CB1) | Not consistently reported | Inverse Agonist |
| Drinabant | IC50 = 25 nM (human CB1, Ca2+ assay) | Not consistently reported | Antagonist |
Table 2: In Vivo Duration of Action
| Compound | Animal Model | Assay | Duration of Antagonism |
| This compound | Mice | CP55,940-induced behaviors | Up to 5 days |
| Mice | THC/AM4054 antinociception | Up to 7 days | |
| Squirrel Monkeys | AM4054 drug discrimination | More than 7 days | |
| Rimonabant | Mice | CP55,940-induced behaviors | Effects dissipate after 2 days |
| Rats | Δ9-THC drug discrimination | Functional in vivo half-life ~119 min |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Half-life (t1/2) | Bioavailability (F) |
| This compound | Not explicitly reported | Expected to be long due to pseudo-irreversible binding | Not reported |
| Rimonabant | Humans (obese) | ~16 days | Not determined |
| Taranabant | Humans | ~74-104 hours | Not reported |
| Rat | 2.7 hours | 74% | |
| Drinabant | Not explicitly reported | Not reported | Orally active |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for CB1 Receptor Affinity (Ki)
This protocol is a generalized procedure based on common practices in the field.
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor are prepared.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) is incubated with the cell membranes in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4).
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound, rimonabant) are added to compete for binding with the radioligand.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Antagonism (pA2)
This protocol is a generalized procedure for determining the functional antagonism of CB1 receptor activation.
-
Cell Culture: HEK293 or CHO cells expressing the human CB1 receptor are cultured.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a specified period.
-
Agonist Stimulation: The cells are then stimulated with a range of concentrations of a CB1 receptor agonist (e.g., CP55,940) in the presence of forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. The Schild regression analysis is used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Warm-Water Tail-Withdrawal Assay for Antinociception
This is a common in vivo assay to assess the antinociceptive effects of cannabinoids and their antagonism.
-
Animal Model: Male CD-1 mice are typically used.
-
Antagonist Pre-treatment: Mice are pre-treated with the antagonist (e.g., this compound or rimonabant) at various doses and for different durations before the test.
-
Agonist Administration: A CB1 receptor agonist (e.g., THC or AM4054) is administered.
-
Nociceptive Testing: The distal portion of the mouse's tail is immersed in a warm water bath (e.g., 52°C), and the latency to tail withdrawal is measured. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated. The ability of the antagonist to block the agonist-induced increase in tail-withdrawal latency is determined.
Drug Discrimination Assay in Nonhuman Primates
This assay is used to evaluate the subjective effects of drugs and their antagonism.
-
Animal Model: Squirrel monkeys or rhesus monkeys are trained to discriminate a CB1 receptor agonist (e.g., AM4054) from vehicle.
-
Training: The animals are trained to press one of two levers to receive a food reward after the administration of the agonist and the other lever after the administration of the vehicle.
-
Antagonist Pre-treatment: The antagonist (e.g., this compound) is administered at various doses and for different durations before the test session.
-
Test Session: The animals are then administered the training dose of the agonist, and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: The ability of the antagonist to block the discriminative stimulus effects of the agonist (i.e., reduce the percentage of responding on the drug-appropriate lever) is determined.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a signaling cascade is initiated that leads to various cellular responses. Antagonists like this compound block the activation of this pathway by preventing agonist binding.
Caption: CB1 Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Antagonist Characterization
The following diagram illustrates a typical workflow for assessing the in vivo efficacy and duration of action of a novel CB1 receptor antagonist like this compound.
Caption: In Vivo Antagonist Characterization Workflow.
Discussion of Advantages of this compound
The primary advantage of this compound over other long-acting antagonists lies in its prolonged and potentially irreversible mechanism of action . While inverse agonists like rimonabant and taranabant have demonstrated efficacy in preclinical and clinical settings, their therapeutic potential has been hampered by adverse psychiatric side effects, leading to their withdrawal or discontinuation of development. The unique pseudo-irreversible binding of this compound may offer a different pharmacological profile that could potentially mitigate some of these off-target effects, although further research is required to confirm this.
The extended duration of action of this compound, lasting for several days after a single administration, could translate to improved patient compliance and a more stable therapeutic effect in clinical applications. For research purposes, this compound serves as a valuable tool for studying the consequences of long-term CB1 receptor blockade and for dissecting the roles of the endocannabinoid system in various physiological and pathological processes. Its "wash-resistant" nature in vitro also makes it a powerful probe for studying receptor pharmacology and kinetics.
Conclusion
This compound represents a significant advancement in the development of long-acting CB1 receptor antagonists. Its prolonged duration of action, stemming from its pseudo-irreversible binding, distinguishes it from previous antagonists and offers potential therapeutic and research advantages. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers and drug development professionals to objectively evaluate the utility of this compound in their respective fields. Further investigation into its long-term safety and efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AM-6538 and Taranabant in Cannabinoid CB1 Receptor Modulation
A Comprehensive Guide for Researchers and Drug Development Professionals
The cannabinoid CB1 receptor, a key component of the endocannabinoid system, has been a focal point for therapeutic intervention in a range of disorders, most notably obesity and metabolic syndrome. This guide provides a detailed, data-driven comparison of two significant CB1 receptor modulators: AM-6538, a pseudo-irreversible antagonist, and taranabant, a potent inverse agonist. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the distinct pharmacological profiles and experimental data associated with these compounds.
Executive Summary
This compound and taranabant both target the CB1 receptor but exhibit fundamentally different mechanisms of action, leading to distinct pharmacological profiles. This compound is a high-affinity, wash-resistant antagonist, characterized by its long-lasting in vivo effects. In contrast, taranabant is a highly potent inverse agonist that progressed to Phase III clinical trials for obesity before its discontinuation due to adverse psychiatric effects. This guide will delve into their comparative pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and taranabant. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Taranabant |
| Mechanism of Action | CB1 Receptor Antagonist (Pseudo-irreversible) | CB1 Receptor Inverse Agonist |
| Binding Affinity (Ki) for human CB1 Receptor | 3.4 ± 1.0 nM[1] / 5.1 ± 0.9 nM[1] | 0.13 ± 0.01 nM[2] |
| Functional Antagonism (pA2) | 9.5 (against CP55,940 in cAMP assay)[3] | Not Applicable |
| Inverse Agonist Potency (IC50/EC50) | Not Applicable | Data not explicitly found in searches |
Note: The two reported Ki values for this compound are from the same source, with one referring to radioligand competition assays and the other to the crystallized construct.[1] Taranabant's high potency as an inverse agonist is well-established, though a specific IC50 or EC50 value from a functional assay was not available in the reviewed literature.
Table 2: In Vivo Pharmacology & Pharmacokinetics
| Parameter | This compound (in mice) | Taranabant (in humans) |
| Route of Administration | Intraperitoneal | Oral |
| Key In Vivo Effect | Long-lasting antagonism of CB1 agonist effects (up to 7 days) | Weight loss in obese patients |
| Tmax | Not Reported | 1.0 - 2.5 hours (single dose) |
| Cmax | Not Reported | Dose-proportional increase up to 200 mg |
| Terminal Half-life (t½) | Not Reported (long duration of action noted) | 38 - 104 hours (single dose) |
| Clearance (CL/F) | Not Reported | 25.4 L/h (population mean) |
| Volume of Distribution (Vss/F) | Not Reported | 2,578 L (population mean) |
Mechanism of Action and Signaling Pathways
Both this compound and taranabant modulate the signaling of the CB1 receptor, which is primarily coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound acts as a competitive antagonist, binding to the receptor and preventing the binding of endogenous or exogenous agonists. Its "pseudo-irreversible" or "wash-resistant" nature suggests a very slow dissociation rate, leading to a prolonged blockade of receptor signaling.
Taranabant , as an inverse agonist, binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks agonist activity but also reduces the basal, constitutive activity of the receptor, further dampening downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and taranabant.
CB1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940.
-
Test compounds: this compound or taranabant.
-
Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 3-20 µg protein per well), the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating AM-6538 as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-6538 with other cannabinoid CB1 receptor antagonists, offering experimental data to validate its use as a potent and long-acting pharmacological tool.
This compound is a high-affinity, pseudo-irreversible antagonist of the cannabinoid CB1 receptor. Its unique pharmacological profile, characterized by a prolonged duration of action, makes it a valuable tool for in vitro and in vivo studies of the endocannabinoid system. This guide will compare this compound to other well-known CB1 receptor antagonists, namely rimonabant, taranabant, and AM4113, to highlight its distinct properties and aid researchers in selecting the appropriate tool for their experimental needs.
Comparative Pharmacological Data
The following table summarizes the binding affinity and functional potency of this compound and other selected CB1 receptor antagonists.
| Compound | Target | Parameter | Value | Species | Assay Type | Reference |
| This compound | Human CB1 | pA2 | 9.5 | Human | cAMP Accumulation Assay | |
| Rimonabant | Human CB1 | Ki | 1.8 nM | Human | Radioligand Binding Assay | |
| Human CB1 | IC50 | 13.6 nM | Human | Radioligand Binding Assay | ||
| Human CB2 | Ki | 514 nM | Human | Radioligand Binding Assay | ||
| Taranabant | Human CB1 | Ki | 0.13 nM | Human | Radioligand Binding Assay | |
| Human CB1 | IC50 | 0.3 nM | Human | Radioligand Binding Assay | ||
| Human CB2 | Ki | 170 nM | Human | Radioligand Binding Assay | ||
| AM4113 | Human CB1 | Ki | 0.89 nM | Human | Radioligand Binding Assay | |
| Human CB2 | Ki | 92 nM | Human | Radioligand Binding Assay |
Note: The pA2 value for this compound is a measure of its antagonist potency derived from functional assays, where a higher value indicates greater potency. Ki and IC50 values represent the binding affinity and the concentration required for 50% inhibition in binding or functional assays, respectively.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CB1 receptor signaling pathway and a general workflow for characterizing CB1 receptor antagonists.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940 or another suitable high-affinity CB1 agonist/antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate cell membranes (2-8 µg protein) with the radioligand (e.g., 0.75 nM [3H]CP55,940) and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the mixture at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of a CB1 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound (antagonist) at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of the CB1 agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist and determine its IC50 value.
-
For determining the pA2 value, perform a Schild analysis by measuring the rightward shift in the agonist dose-response curve in the presence of different concentrations of the antagonist.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes from cells expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound (antagonist) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes (5-20 µg protein) with GDP (e.g., 30 µM) in the assay buffer for 15 minutes at 30°C.
-
Add varying concentrations of the test antagonist followed by a fixed concentration of the CB1 agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 value.
Conclusion
This compound stands out as a valuable pharmacological tool due to its high potency and, most notably, its pseudo-irreversible and long-lasting antagonist activity at the CB1 receptor. This prolonged duration of action in vivo provides a significant advantage over reversible antagonists like rimonabant, allowing for sustained receptor blockade with less frequent administration. This property is particularly useful for studies investigating the long-term consequences of CB1 receptor signaling blockade. The comparative data and detailed protocols provided in this guide are intended to assist researchers in the effective utilization of this compound and other CB1 receptor antagonists in their studies of the endocannabinoid system and related therapeutic areas.
A Comparative Guide to AM-6538 and Neutral CB1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the long-acting CB1 antagonist, AM-6538, and neutral CB1 antagonists. This document synthesizes experimental data to highlight their distinct mechanisms of action and potential therapeutic implications.
The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating a multitude of physiological processes, including appetite, pain, and mood, has made it a significant target for drug discovery. While inverse agonists for the CB1 receptor, such as rimonabant, have been developed, their clinical utility has been hampered by adverse psychiatric side effects. This has spurred interest in alternative antagonist strategies, namely long-acting antagonists and neutral antagonists, which may offer improved therapeutic profiles.
This guide focuses on a comparative analysis of this compound, a notable long-acting CB1 antagonist, and neutral CB1 antagonists, represented here by AM4113.
At a Glance: this compound vs. Neutral CB1 Antagonists
| Feature | This compound | Neutral CB1 Antagonists (e.g., AM4113) |
| Primary Characteristic | Long-acting, pseudo-irreversible antagonist | Lack of inverse agonist activity |
| Mechanism of Action | Binds tightly to the CB1 receptor, resulting in prolonged antagonism.[1] | Block the effects of agonists without altering the constitutive activity of the receptor.[2][3] |
| Duration of Action | Extended in vivo effects, lasting for several days after a single administration.[1] | Shorter duration of action compared to this compound. |
| Inverse Agonism | Reported to lack significant inverse agonism.[4] | By definition, they do not exhibit inverse agonism in functional assays like cAMP accumulation. |
| Potential Advantage | Useful tool for studies requiring sustained CB1 receptor blockade and for stabilizing the receptor for structural studies. | May have a better side-effect profile, with reduced instances of nausea and mood-related adverse events compared to inverse agonists. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the neutral CB1 antagonist AM4113. It is important to note that this data is collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Pharmacological Data
| Compound | Assay | Species | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Inhibition Assay | Human | HEK293 | Competitive Antagonist | - | |
| β-arrestin Recruitment | Human | HEK293 | Competitive Antagonist | - | ||
| GTPγS Binding | Human | HEK293 | Competitive Antagonist | - | ||
| AM4113 | CB1 Binding Affinity | - | - | Kᵢ | 0.89 ± 0.44 nM | |
| CB2 Binding Affinity | - | - | Kᵢ | >100 nM | ||
| cAMP Accumulation | Human | HEK-CB1 | Inverse Agonism | No change |
Table 2: In Vivo Pharmacological Data
| Compound | Animal Model | Assay | Effect | Dose | Duration | Reference |
| This compound | Mice | Warm-Water Tail-Withdrawal | Antagonism of THC- or AM4054-induced antinociception | 10 mg/kg | Up to 7 days | |
| Squirrel Monkeys | Drug Discrimination (AM4054) | Antagonism of discriminative stimulus effects | 3.2 mg/kg | More than 7 days | ||
| AM4113 | Rats | Food-Reinforced Behavior | Suppression | - | - | |
| Rats | Conditioned Gaping (Nausea model) | No induction | Doses that suppressed feeding | - | ||
| Rats | Heroin Self-Administration | Inhibition | 3 and 10 mg/kg | - | ||
| Rats | Brain-Stimulation Reward | No significant effect | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound or a neutral antagonist).
-
Non-specific binding control (a high concentration of a non-radiolabeled CB1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and non-specific binding control.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the effect of a compound on adenylyl cyclase activity and determine if it acts as an inverse agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to confluence.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except for basal control) to stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay or a FRET-based biosensor, following the manufacturer's protocol.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonism, while an increase suggests inverse agonism. A neutral antagonist will not significantly alter forskolin-stimulated cAMP levels on its own.
β-Arrestin Recruitment Assay
Objective: To measure the ability of a compound to promote or inhibit the recruitment of β-arrestin to the CB1 receptor, a key step in receptor desensitization and signaling.
Materials:
-
Cells co-expressing the CB1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., PathHunter® assay).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound.
-
Substrate for the reporter enzyme.
-
Luminometer or fluorometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate.
-
Antagonist Mode: Pre-incubate the cells with the test compound.
-
Agonist Stimulation: Add a fixed concentration of a CB1 agonist to stimulate β-arrestin recruitment.
-
Detection: Add the enzyme substrate and measure the chemiluminescent or fluorescent signal.
-
Data Analysis: A decrease in the agonist-induced signal indicates that the test compound is an antagonist of β-arrestin recruitment.
In Vivo Warm-Water Tail-Withdrawal Assay
Objective: To assess the antinociceptive effects of CB1 receptor ligands and the antagonist properties of test compounds in mice.
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling.
-
Pre-treatment: Administer the test antagonist (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Agonist Administration: After a set pre-treatment time, administer a CB1 agonist known to produce antinociception (e.g., THC or AM4054).
-
Testing: At the time of expected peak agonist effect, immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C).
-
Measurement: Record the latency for the mouse to flick or withdraw its tail from the water. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Data Analysis: An increase in tail-withdrawal latency by the agonist indicates an antinociceptive effect. A reduction of this effect by the antagonist demonstrates its in vivo antagonistic activity.
In Vivo Drug Discrimination Assay
Objective: To evaluate the in vivo subjective effects of a drug by training animals to discriminate between the drug and vehicle.
Procedure:
-
Training: Train animals (e.g., squirrel monkeys) in a two-lever operant chamber. Injections of a specific CB1 agonist (e.g., AM4054) are associated with reinforcement (e.g., food) for pressing one lever, while vehicle injections are associated with reinforcement for pressing the other lever.
-
Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, test sessions are conducted.
-
Antagonist Challenge: Before a test session, administer the antagonist (e.g., this compound). Then, administer the training agonist.
-
Measurement: Record which lever the animal predominantly presses.
-
Data Analysis: If the antagonist blocks the subjective effects of the agonist, the animal will respond on the vehicle-appropriate lever. This allows for the quantification of the antagonist's potency and duration of action in blocking the in vivo effects of the agonist.
Conclusion
This compound and neutral CB1 antagonists represent two distinct and promising avenues for modulating the endocannabinoid system. This compound, with its prolonged, pseudo-irreversible antagonism, provides a powerful tool for long-term studies of CB1 receptor function and for structural biology. In contrast, neutral CB1 antagonists like AM4113, by avoiding the inverse agonism that has been linked to adverse effects, may offer a safer therapeutic window for conditions where CB1 receptor blockade is desired. The choice between these two classes of antagonists will ultimately depend on the specific research question or therapeutic goal. Further direct comparative studies are warranted to fully elucidate their relative pharmacological profiles and therapeutic potential.
References
- 1. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Cannabinoid CB1 Receptor Neutral Antagonist AM4113 Suppresses Food Intake and Food-Reinforced Behavior but Does not Induce Signs of Nausea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Translating Preclinical Promise: A Comparative Analysis of the CB1 Receptor Antagonist AM-6538
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for AM-6538, a long-acting cannabinoid CB1 receptor antagonist, with other key alternatives. By presenting supporting experimental data and detailed methodologies, we aim to establish the translational value of this compound's preclinical profile.
This compound has emerged as a potent and pseudo-irreversible antagonist of the cannabinoid CB1 receptor, demonstrating a significantly prolonged duration of action in preclinical models compared to earlier antagonists.[1][2][3][4][5] This unique characteristic suggests its potential for therapeutic applications requiring sustained CB1 receptor blockade. This guide will objectively compare the performance of this compound with the well-characterized CB1 receptor antagonists SR141716A (rimonabant) and taranabant.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and its key comparators, SR141716A and taranabant. This data provides a snapshot of their binding affinity, functional potency, and in vivo efficacy.
In Vitro Comparative Data
| Compound | Target | Assay Type | Species | Ki (nM) | pA2 | IC50 (nM) | Reference |
| This compound | hCB1 | cAMP Accumulation | Human | - | 9.5 (vs CP55,940) | - | |
| SR141716A | hCB1 | Radioligand Binding | Human | 2 | - | 13.6 | |
| SR141716A | hCB1 | cAMP Accumulation | Human | - | 9.5 (vs CP55,940) | 17.3 | |
| Taranabant | hCB1 | Radioligand Binding | Human | 0.13 | - | 0.3 | |
| Taranabant | hCB1 | cAMP Production | Human | - | - | 2.4 (EC50, inverse agonist) |
Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
In Vivo Comparative Data
| Compound | Animal Model | Assay | Agonist Challenged | Route of Administration | ED50 | Duration of Action | Reference |
| This compound | Mouse | Antinociception (Tail-withdrawal) | THC, AM4054, WIN 55,212 | i.p. | 0.1-10 mg/kg (dose-dependent antagonism) | Up to 7 days | |
| This compound | Mouse | Cannabinoid-mediated behaviors | CP55,940 | i.p. | 3 mg/kg | Up to 5 days | |
| This compound | Squirrel Monkey | Drug Discrimination | AM4054 | i.m. | 3.2 mg/kg | More than 7 days | |
| SR141716A | Mouse | Cannabinoid-mediated behaviors | CP55,940 | i.p. | 3 mg/kg | Abates after 2 days | |
| SR141716A | Rat | Ex vivo [3H]-CP55,940 binding | - | p.o. | 3.5 mg/kg | At least 12 hours | |
| Taranabant | Diet-induced obese rat | Food Intake | - | p.o. | 1 mg/kg (acute minimum effective dose) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
cAMP Accumulation Assay
This assay is used to determine the functional antagonism of CB1 receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (hCB1R) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Compound Treatment: Cells are pre-incubated with the antagonist (this compound, SR141716A, or taranabant) at various concentrations for a specified period.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a CB1 receptor agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The inhibition of forskolin-stimulated cAMP accumulation by the agonist is quantified.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is used to calculate its potency, often expressed as an IC50 or pA2 value.
Warm-Water Tail-Withdrawal Assay
This in vivo assay assesses the antinociceptive effects of compounds.
-
Animal Acclimation: Male mice are habituated to the experimental setup to minimize stress-induced analgesia.
-
Baseline Latency: The baseline tail-withdrawal latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (typically 52-56°C). The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Animals are administered the antagonist (this compound or SR141716A) via the desired route (e.g., intraperitoneal injection).
-
Agonist Challenge: At various time points after antagonist administration, the animals are challenged with a CB1 receptor agonist known to produce antinociception (e.g., THC, CP55,940).
-
Post-treatment Latency: The tail-withdrawal latency is measured again at specific intervals after the agonist challenge.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated to determine the degree of antinociception and the extent of antagonism.
Drug Discrimination Study
This behavioral assay evaluates the ability of an antagonist to block the subjective effects of a CB1 agonist.
-
Training Phase: Animals (e.g., rats or squirrel monkeys) are trained to discriminate between the administration of a specific CB1 agonist (the training drug, e.g., AM4054) and vehicle. This is typically done in a two-lever operant chamber where pressing one lever after receiving the drug results in a reward (e.g., food pellet), and pressing the other lever after receiving the vehicle results in a reward.
-
Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, test sessions are conducted.
-
Antagonist Pre-treatment: Prior to the administration of the training drug, the animals are pre-treated with the antagonist (this compound or SR141716A).
-
Lever Selection: The animal's choice of lever after receiving the antagonist and the training drug is recorded.
-
Data Analysis: The extent to which the antagonist blocks the discriminative stimulus effects of the agonist is determined by the decrease in responding on the drug-appropriate lever. This allows for the assessment of the potency and duration of action of the antagonist.
Mandatory Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor.
Caption: Canonical CB1 receptor signaling cascade.
Experimental Workflow: In Vivo Antagonist Efficacy Testing
The diagram below outlines the general workflow for assessing the in vivo efficacy and duration of action of a CB1 receptor antagonist.
Caption: Workflow for in vivo antagonist efficacy testing.
Conclusion
The preclinical data for this compound strongly supports its characterization as a long-acting and potent CB1 receptor antagonist. Its prolonged duration of action, lasting for several days after a single administration in various animal models, distinguishes it from earlier antagonists like SR141716A. This sustained pharmacodynamic profile suggests that this compound could offer a significant therapeutic advantage in conditions where continuous CB1 receptor blockade is desired. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to evaluate the translational potential of this compound and to design future studies to further explore its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Irreversible Nature of AM-6538: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, understanding the binding kinetics of a ligand is paramount to predicting its therapeutic efficacy and duration of action. This guide provides a comprehensive comparison of AM-6538, a pseudo-irreversible antagonist of the Cannabinoid Receptor 1 (CB1), with the reversible antagonist rimonabant (SR141716A). Through the presentation of key experimental data and detailed protocols, we aim to conclusively demonstrate the irreversible binding nature of this compound in functional assays.
This compound is a high-affinity antagonist of the CB1 receptor, characterized by its "wash-resistant" binding.[1][2][3] This property, indicative of a very slow dissociation rate or pseudo-irreversible binding, translates to a prolonged duration of action in vivo.[1][4] In contrast, rimonabant is a well-characterized reversible antagonist of the CB1 receptor, whose effects are more transient. This guide will delve into the functional assays that confirm these distinct binding characteristics.
Comparative Analysis of this compound and Rimonabant
To illustrate the differing binding profiles of this compound and rimonabant, we present data from in vitro functional assays and in vivo studies. The data clearly shows that the antagonistic effects of this compound persist even after repeated washing, while the effects of rimonabant are readily reversed.
| Assay Type | Compound | Parameter | Value | Interpretation |
| In Vitro Wash-out Assay (cAMP Accumulation) | This compound | pEC50 of CP55,940 (agonist) after 5 washes | No significant change | This compound remains bound, persistently antagonizing the receptor. |
| Rimonabant | pEC50 of CP55,940 (agonist) after 5 washes | Returns to baseline | Rimonabant is washed away, restoring agonist potency. | |
| In Vitro Wash-out Assay (β-Arrestin Recruitment) | This compound | pEC50 of CP55,940 (agonist) after 5 washes | No significant change | Consistent with irreversible antagonism in this pathway. |
| Rimonabant | pEC50 of CP55,940 (agonist) after 5 washes | Returns to baseline | Reversible antagonism is confirmed in the β-arrestin pathway. | |
| In Vivo Duration of Action (Mouse Model) | This compound | Duration of Antagonism | Up to 7 days | Long-lasting effect consistent with irreversible binding. |
| Rimonabant | Duration of Antagonism | ~24 hours | Shorter duration of action characteristic of a reversible antagonist. |
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the CB1 receptor signaling pathway and the experimental workflow for determining irreversible binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and verification.
Wash-out Functional Assay for cAMP Accumulation
This assay determines the reversibility of an antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels after repeated washing.
Materials:
-
HEK293 cells stably expressing human CB1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound and rimonabant.
-
CB1 receptor agonist (e.g., CP55,940).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Cell Culture: Culture HEK293-hCB1 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Treat the cells with either this compound (e.g., 1 µM) or rimonabant (e.g., 1 µM) for a specified period (e.g., 1-2 hours) at 37°C. Include a vehicle control group.
-
Washing Steps:
-
For the "no wash" condition, proceed directly to agonist stimulation.
-
For the "wash" conditions, gently aspirate the antagonist-containing medium and wash the cells with pre-warmed PBS. Repeat the washing step for the desired number of times (e.g., 1, 3, or 5 washes).
-
-
Agonist Stimulation: After the final wash, add the CB1 agonist (e.g., CP55,940) at various concentrations in the presence of forskolin (to stimulate adenylyl cyclase and enable measurement of inhibition). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the agonist concentration-response curves for each antagonist and wash condition. Calculate the pEC50 values for the agonist. A persistent rightward shift in the agonist dose-response curve with no change in the maximal response after washing indicates irreversible antagonism.
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the CB1 receptor, another key signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human CB1 receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium.
-
PBS.
-
This compound and rimonabant.
-
CB1 receptor agonist (e.g., CP55,940).
-
Assay-specific detection reagents.
Procedure:
-
Cell Culture and Plating: Follow similar procedures as described for the cAMP assay, using the appropriate cell line for the β-arrestin assay.
-
Antagonist Pre-incubation: Treat the cells with this compound or rimonabant as described previously.
-
Washing Steps: Perform the washing steps as detailed in the cAMP assay protocol.
-
Agonist Stimulation: After the final wash, add the CB1 agonist at various concentrations and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the assay protocol and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the agonist concentration-response curves and calculate the pEC50 values. Irreversible antagonism is confirmed if the antagonist's inhibitory effect persists after washing.
Conclusion
The data and experimental protocols presented in this guide provide a clear and objective comparison of this compound and the reversible antagonist rimonabant. The "wash-resistant" nature of this compound's binding to the CB1 receptor is unequivocally demonstrated in functional assays, leading to its prolonged duration of action. This characteristic makes this compound a valuable tool for studying the long-term consequences of CB1 receptor blockade and a potential candidate for therapeutic applications requiring sustained target engagement. Researchers are encouraged to utilize the provided protocols to further investigate the unique properties of this compound and other long-acting receptor ligands.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Metabolic Effects of AM-6538 and Other CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid 1 (CB1) receptor is a well-established therapeutic target for obesity and related metabolic disorders.[1][2][3] Antagonism of the CB1 receptor has been shown to reduce body weight, improve lipid profiles, and enhance glucose metabolism. This guide provides a comparative overview of the metabolic effects of the novel, long-acting CB1 antagonist AM-6538 and other notable CB1 antagonists, including rimonabant and taranabant. While extensive clinical and preclinical data are available for rimonabant and taranabant, information on the specific metabolic effects of this compound is limited in publicly available literature. This comparison, therefore, draws upon the established metabolic profiles of other CB1 antagonists and discusses the potential implications of this compound's unique pharmacological properties.
Introduction to CB1 Antagonists
CB1 receptor antagonists exert their metabolic effects through both central and peripheral mechanisms. Centrally, they act on the hypothalamus and other brain regions to reduce appetite and food intake.[4] Peripherally, they influence metabolism in tissues such as the liver, adipose tissue, and skeletal muscle, leading to increased energy expenditure, reduced fat storage, and improved insulin sensitivity.[5]
This compound is a potent and selective CB1 receptor antagonist characterized by its remarkably long duration of action, acting as a pseudo-irreversible or irreversible antagonist. This contrasts with first and second-generation antagonists like rimonabant and taranabant, which are reversible antagonists. The sustained receptor blockade by this compound presents a unique pharmacological profile that could have distinct implications for its metabolic effects.
Comparative Metabolic Effects
The following tables summarize the key metabolic effects observed with various CB1 antagonists based on available preclinical and clinical data.
Table 1: Effects on Body Weight and Food Intake
| Compound | Model | Key Findings |
| Rimonabant | Diet-Induced Obese (DIO) Mice | Initially reduced food intake and caused significant, sustained weight loss. |
| Overweight/Obese Humans | Consistently demonstrated modest but significant weight loss compared to placebo over 1-2 years. | |
| Taranabant | Overweight/Obese Humans | Produced dose-dependent and clinically meaningful weight loss over 12 weeks to 2 years. |
| This compound | - | No direct data on metabolic effects are publicly available. Its potent and long-lasting antagonism of CB1 receptors, which are involved in appetite regulation, suggests a potential for reducing food intake and body weight. |
| AM6545 (Peripherally Restricted) | Rodents | Reduced food intake and body weight without the central nervous system (CNS) side effects associated with brain-penetrant antagonists. |
Table 2: Effects on Lipid Profile
| Compound | Model | Key Findings |
| Rimonabant | Overweight/Obese Humans | Significantly increased HDL-cholesterol and decreased triglyceride levels. |
| Taranabant | Overweight/Obese Humans | Showed positive impacts on HDL-cholesterol (increase) and triglycerides (decrease). |
| This compound | - | No direct data available. By blocking CB1 receptors in the liver and adipose tissue, it could potentially improve lipid metabolism. |
| AM6545 (Peripherally Restricted) | Rat Model of Metabolic Syndrome | Effectively reduced serum triglycerides and cholesterol levels. |
Table 3: Effects on Glucose Metabolism
| Compound | Model | Key Findings |
| Rimonabant | Overweight/Obese Humans | Improved insulin resistance. |
| Taranabant | Overweight/Obese Humans with Type 2 Diabetes | Led to improvements in glycemic parameters. |
| This compound | - | No direct data available. CB1 receptor blockade is known to enhance insulin sensitivity, suggesting a potential therapeutic benefit for this compound in conditions of insulin resistance. |
| AM4113 (Neutral Antagonist) | Rat Model of Metabolic Syndrome | Alleviated insulin resistance. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the metabolic effects of CB1 antagonists.
Preclinical Evaluation in Diet-Induced Obesity (DIO) Models
-
Animal Model: Male C57BL/6J mice are often used. Obesity is induced by feeding a high-fat diet (HFD; typically 45-60% kcal from fat) for an extended period (e.g., 12-16 weeks).
-
Drug Administration: The CB1 antagonist (e.g., rimonabant) is typically administered daily via oral gavage at a specific dose (e.g., 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.
-
Pair-Fed Group: To distinguish between the effects of reduced food intake and direct metabolic effects, a pair-fed group is often included. This group receives the same amount of food as consumed by the drug-treated group on the previous day.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Measured daily.
-
Body Composition: Assessed using techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat and lean mass.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Performed to assess glucose homeostasis and insulin sensitivity.
-
Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured at baseline and at the end of the study.
-
Gene Expression Analysis: Tissues like the liver and adipose tissue are collected to analyze the expression of genes involved in metabolism via qPCR.
-
Clinical Trial Design for Obesity and Metabolic Syndrome
-
Study Design: Typically a multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Overweight or obese individuals (BMI ≥ 27 kg/m ²) with or without associated metabolic risk factors like dyslipidemia or type 2 diabetes.
-
Intervention: Participants are randomized to receive a specific dose of the CB1 antagonist (e.g., taranabant 2 mg, 4 mg) or a placebo, once daily for a defined period (e.g., 52 to 104 weeks).
-
Efficacy Endpoints:
-
Primary: Change in body weight from baseline.
-
Secondary: Changes in waist circumference, lipid parameters (HDL, LDL, triglycerides), and glycemic parameters (fasting glucose, HbA1c).
-
-
Safety and Tolerability: Monitored throughout the study by recording adverse events.
Signaling Pathways and Mechanisms of Action
CB1 receptor antagonism impacts multiple signaling pathways involved in metabolic regulation. The diagrams below, generated using the DOT language, illustrate these complex interactions.
References
- 1. Cannabinoid receptor 1 signaling in hepatocytes and stellate cells does not contribute to NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor antagonists and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Metabolic Effects of Endocannabinoids and Cannabinoid Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AM-6538: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with explicit disposal instructions for AM-6538 was found in the public domain. The following procedures are based on general best practices for the disposal of potent, non-radioactive research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is a potent and selective cannabinoid receptor 1 (CB1) antagonist used in research. Due to its pharmacological activity, it is imperative that this compound and any materials contaminated with it are handled and disposed of with care to prevent personnel exposure and environmental contamination.
I. Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for the correct segregation and labeling of waste.
| Property | Value |
| Chemical Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |
| Molecular Formula | C22H21Cl2IN4O |
| Molecular Weight | 555.24 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
| Storage | Store at -20°C for long-term storage |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, solutions containing this compound, and contaminated labware.
A. Waste Segregation and Container Selection:
-
Designate a Waste Stream: this compound waste should be classified as non-halogenated or halogenated chemical waste, depending on the solvents used. Given the presence of chlorine and iodine in its structure, it is prudent to treat it as halogenated waste unless institutional guidelines specify otherwise.
-
Select Appropriate Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[1][2][3] Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure screw-top cap.[4]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[1] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents present with their approximate concentrations. Avoid using abbreviations or chemical formulas.
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator and the laboratory location.
-
The relevant hazard characteristics (e.g., "Toxic").
-
B. Disposal of Unused this compound and Contaminated Solutions:
-
Unused Solid this compound: If possible, dispose of unused this compound in its original container. The original manufacturer's label should be left intact, and a hazardous waste tag should be added.
-
Solutions Containing this compound: Carefully transfer solutions into the designated hazardous waste container using a funnel. Do not mix incompatible wastes. For instance, do not mix acidic waste with basic waste.
-
Container Filling: Do not overfill the waste container. A good practice is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.
C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Glassware: Disposable glassware contaminated with this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed glassware can then be disposed of in a designated broken glass container. For non-disposable glassware, a thorough decontamination procedure should be followed (see Section III).
-
Plasticware: Contaminated plasticware (e.g., pipette tips, centrifuge tubes) should be collected in a designated, leak-proof container or bag lined with a plastic bag and clearly labeled as chemical waste.
-
PPE: Gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag and labeled accordingly.
D. Storage and Collection of Waste:
-
Storage Location: Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general lab traffic.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills.
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 90 days), arrange for a waste pickup with your institution's EHS department.
III. Decontamination of Non-Disposable Equipment
For non-disposable laboratory equipment that has come into contact with this compound, a thorough decontamination is necessary before it can be reused or sent for repair.
-
Initial Wipe-Down: Carefully wipe down all surfaces of the equipment with a solvent known to dissolve this compound (e.g., ethanol or isopropanol), followed by a detergent solution. The wipes and rinsate must be collected as hazardous waste.
-
Triple Rinse: A triple rinse procedure is recommended for glassware and other immersible items. Rinse the item three times with a suitable solvent. Collect all rinsate as hazardous waste.
-
Verification: If a sensitive analytical method is available, consider performing wipe tests to verify the effectiveness of the decontamination.
-
Labeling: Before removing any equipment from the lab for servicing or disposal, it must be certified as decontaminated. Attach a completed equipment decontamination form to the item.
IV. Experimental Workflow and Disposal Pathway Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for handling items contaminated with this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
